Product packaging for Moxifloxacin, Hydrochloride Monohydrate(Cat. No.:)

Moxifloxacin, Hydrochloride Monohydrate

Cat. No.: B8065727
M. Wt: 455.9 g/mol
InChI Key: SKZIMSDWAIZNDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Quinolone Class in Antimicrobial Research

The quinolone class of antibiotics are synthetic bactericidal agents that are broad-spectrum. mdpi.comwikipedia.org Their significance in antimicrobial research stems from their unique mechanism of action and their effectiveness against a wide array of bacterial pathogens. mdpi.com

The initial discovery of the quinolone scaffold can be traced back to the accidental synthesis of nalidixic acid in 1962 during the production of chloroquine. oup.com This first-generation quinolone, while limited in its spectrum of activity, laid the groundwork for the development of a vast number of analogues. wikipedia.orgoup.com The subsequent introduction of a fluorine atom at the C-6 position of the quinolone ring system gave rise to the fluoroquinolones, a modification that significantly enhanced their antibacterial potency and broadened their spectrum of activity to include both Gram-positive and Gram-negative bacteria. wikipedia.orgaafp.org

The primary molecular targets of fluoroquinolones are the bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. oup.comreviewofoptometry.com Fluoroquinolones inhibit these enzymes by forming a stable ternary complex with the enzyme and DNA, which in turn blocks the progression of the DNA replication fork and leads to irreparable breaks in the bacterial chromosome, ultimately resulting in cell death. nih.govoup.com The differential targeting of DNA gyrase and topoisomerase IV contributes to the varying activity of different fluoroquinolones against different types of bacteria. oup.com For instance, in many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more sensitive target.

The clinical success of fluoroquinolones has spurred extensive research into their structure-activity relationships, leading to the development of successive generations of these drugs with improved properties. nih.govoup.com However, the widespread use of these antibiotics has also led to the emergence of bacterial resistance, a significant challenge in modern medicine. acs.orgnih.gov Mechanisms of resistance primarily involve mutations in the genes encoding DNA gyrase and topoisomerase IV, which reduce the binding affinity of the drugs to their targets, as well as the overexpression of efflux pumps that actively remove the drugs from the bacterial cell. oup.comresearchgate.net

Historical Context of Moxifloxacin (B1663623) within Fourth-Generation Fluoroquinolones

The development of fluoroquinolones can be categorized into generations, each characterized by an expanded spectrum of activity and improved pharmacokinetic profiles. wikipedia.orgaafp.org The journey began with the first-generation quinolones like nalidixic acid, which were primarily effective against Gram-negative bacteria and used for urinary tract infections. wikipedia.orgoup.com

The second generation, which includes well-known drugs such as ciprofloxacin (B1669076) and norfloxacin, saw the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position. oup.comtandfonline.com These modifications resulted in a broader spectrum of activity, encompassing more Gram-negative and some Gram-positive bacteria, and allowed for systemic use. tandfonline.com

The third generation, exemplified by levofloxacin, further improved upon the second generation by offering enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens. aafp.orgcrstoday.com

Moxifloxacin is a prominent member of the fourth-generation of fluoroquinolones, which were developed to address some of the limitations of earlier generations. crstoday.comoptometricmanagement.com Patented by Bayer A.G. in the early 1990s and approved for medical use in the United States in 1999, moxifloxacin represents a significant advancement in the field. wikipedia.org A key characteristic of fourth-generation fluoroquinolones is their dual-targeting mechanism of action, inhibiting both DNA gyrase and topoisomerase IV with high affinity. wikipedia.orgoptometricmanagement.com This dual action is thought to slow the development of bacterial resistance, as simultaneous mutations in both target enzymes would be required for a significant decrease in susceptibility. optometricmanagement.com

Another defining feature of fourth-generation agents like moxifloxacin is their enhanced activity against Gram-positive bacteria, including resistant strains, and their effectiveness against anaerobic bacteria. reviewofoptometry.comcrstoday.com The structural modifications in moxifloxacin, particularly the C-8 methoxy (B1213986) group, contribute to this expanded spectrum and increased potency. oup.comoptometricmanagement.com

Table 1: Evolution of Fluoroquinolone Generations

Generation Representative Drug(s) Key Characteristics
First Nalidixic acid Moderate Gram-negative activity, primarily for UTIs. wikipedia.orgoup.com
Second Ciprofloxacin, Norfloxacin Broadened Gram-negative and some Gram-positive activity, systemic use. oup.comtandfonline.com
Third Levofloxacin Enhanced Gram-positive activity, including S. pneumoniae. aafp.orgcrstoday.com

Structural Elucidation and Core Chemical Framework of Moxifloxacin, Hydrochloride Monohydrate

The chemical structure of moxifloxacin is central to its potent and broad-spectrum antibacterial activity. Its systematic chemical name is 1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. researchgate.netnih.gov The compound is often used in its hydrochloride monohydrate salt form. nih.gov

The core of the moxifloxacin molecule is a 4-oxo-1,4-dihydroquinoline ring system, which is essential for its antibacterial action. nih.gov Several key substituents on this core framework contribute to its specific properties:

A cyclopropyl group at the N-1 position.

A fluorine atom at the C-6 position, a hallmark of the fluoroquinolone class that enhances gyrase inhibition. oup.com

A bulky and basic (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine substituent at the C-7 position, which influences the spectrum of activity and pharmacokinetic properties. nih.gov

A methoxy group at the C-8 position, which enhances activity against Gram-positive and anaerobic bacteria and is a distinguishing feature of moxifloxacin and other fourth-generation agents. oup.comoptometricmanagement.com

A carboxylic acid group at the C-3 position, which is crucial for binding to the DNA gyrase and topoisomerase IV enzymes. oup.com

The hydrochloride monohydrate form of moxifloxacin indicates that the molecule is salified with hydrochloric acid and incorporates one molecule of water into its crystal structure. nih.govnih.gov This form can influence the compound's physicochemical properties such as solubility and stability. researchgate.net

Table 2: Chemical and Physical Properties of Moxifloxacin Hydrochloride Monohydrate

Property Value Source(s)
Molecular Formula C₂₁H₂₇ClFN₃O₅ nih.govnih.gov
Molecular Weight 455.9 g/mol nih.govnih.gov
IUPAC Name 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrate (B1144303);hydrochloride nih.gov

| CAS Number | 192927-63-2 | nih.govlgcstandards.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27ClFN3O5 B8065727 Moxifloxacin, Hydrochloride Monohydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4.ClH.H2O/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZIMSDWAIZNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClFN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Chemistry and Structural Modification Methodologies

Advanced Synthetic Routes for Moxifloxacin (B1663623), Hydrochloride Monohydrate Precursors

The industrial production of moxifloxacin hinges on the availability of efficient and scalable synthetic routes for its key precursors. Research has focused on optimizing existing methods and developing novel pathways to improve yield, reduce costs, and enhance stereochemical purity.

To circumvent the need for resolving a racemic mixture, several stereoselective synthesis approaches for (S,S)-2,8-diazabicyclo[4.3.0]nonane have been developed. One notable method involves an intramolecular double stereodifferentiation strategy. This approach utilizes a dual chiral-auxiliary to direct the stereochemistry during a key hydrogenation reaction, resulting in the desired cis- google.comtandfonline.com bicyclic system with high stereoselectivity. acs.org The precursor for this hydrogenation, 1,6-bis((R)-1-phenylethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-2,5-dione, is prepared from readily available starting materials. acs.org

Another enantioselective synthesis employs (R)-2-amino-2-phenylethanol as a chiral induction reagent. researchgate.netresearchgate.net This multi-step process is designed for operational simplicity, with many intermediates being used in subsequent steps without extensive purification. researchgate.net

Enzymatic resolution offers a highly selective and environmentally benign method for obtaining the desired (S,S)-enantiomer from a racemic mixture. A widely studied approach is the chemo-enzymatic synthesis involving the hydrolysis of a racemic diester precursor. researchgate.netresearchgate.net

Specifically, the immobilized lipase (B570770) B from Candida antarctica (CALB) has proven effective in the selective hydrolysis of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. evitachem.comresearchgate.netresearchgate.net Research has focused on optimizing reaction conditions, such as temperature and pH, to enhance the enzyme's activity and selectivity. researchgate.netresearchgate.net For instance, increasing the temperature from 27 °C to 50 °C was found to significantly boost the enzymatic activity. researchgate.netresearchgate.net Furthermore, semi-rational engineering of CALB has been explored to improve its efficiency for this specific transformation. researchgate.net

Enzymatic Resolution Parameters Findings References
EnzymeImmobilized Candida antarctica lipase B (CALB) evitachem.comresearchgate.netresearchgate.net
Substratecis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate evitachem.comresearchgate.netresearchgate.net
Optimum Temperature50–60 °C researchgate.netresearchgate.net
Optimum pH7.5 researchgate.netresearchgate.net
ImprovementActivity increased four-fold at 50 °C compared to 27 °C. researchgate.netresearchgate.net

Another strategy for the racemization of an earlier intermediate, (1R, 6S)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane, involves N-chlorination with sodium dichloroisocyanurate followed by dehydrochlorination using a base like triethylamine. orientjchem.orgresearchgate.net The resulting product can then be hydrogenated to the cis racemate and recycled back into the resolution process. orientjchem.orgresearchgate.net This base-catalyzed racemization can be carried out efficiently in halogenated solvents at moderate temperatures. orientjchem.orgresearchgate.net

Racemization Method Reagents Key Feature References
Racemization of diazabicyclononaneManganese dioxide, Pd/CConverts the undesired enantiomer back to the racemate. tandfonline.comresearchgate.netfigshare.com
Racemization of dioxo-intermediateSodium dichloroisocyanurate, TriethylamineAllows for recycling of the undesired enantiomer from an earlier stage. orientjchem.orgresearchgate.net

For industrial-scale production, "one-pot" syntheses are highly desirable as they minimize waste, reduce processing time, and simplify operations by avoiding the isolation and purification of intermediates. acs.orgnih.gov In the context of moxifloxacin precursor synthesis, several steps have been telescoped into a single operation. tandfonline.comacs.org For example, the initial dehydration, N-acylation, and cyclization reactions to form a key precursor have been successfully combined into a one-pot process. tandfonline.comtandfonline.comfigshare.com This approach is a significant step towards making the synthesis more economically viable and environmentally friendly. nih.gov

Chiral Intermediate Synthesis (e.g., (S,S)-2,8-diazabicyclo[4.3.0]nonane)

Design and Synthesis of Novel Moxifloxacin Derivatives and Analogs

The core structure of moxifloxacin has served as a scaffold for the design and synthesis of novel derivatives and analogs in an effort to explore new chemical space and potentially enhance or modify its activity profile. These modifications often involve alterations to the quinolone core or the diazabicyclononane side chain. For instance, a moxifloxacin analog featuring a cyano group at the C-8 position of the quinolone ring has been synthesized, demonstrating that the (S,S)-2,8-diazabicyclo[4.3.0]nonane moiety can be retained while modifying other parts of the molecule. evitachem.com The synthesis of such analogs often involves the condensation of a novel borate (B1201080) complex of the quinolone core with the (S,S)-2,8-diazabicyclo[4.3.0]nonane intermediate. google.comwipo.int

Carboxamide Derivatives at C-7 Position

The synthesis of carboxamide derivatives at the C-7 position of moxifloxacin is a key strategy for structural modification. This involves creating an amide linkage at the secondary amine of the diazabicyclo moiety. A general approach involves activating a carboxylic acid by converting it into a more reactive acyl chloride, often using thionyl chloride. ijbpas.comnih.gov This activated intermediate is then reacted with moxifloxacin, typically through a method like the Schotten-Baumann reaction, to form the desired carboxamide derivative. ijbpas.com

Researchers have successfully synthesized a series of novel moxifloxacin derivatives by reacting it with various aromatic carboxylic acids. who.int Spectroscopic analyses, including Infrared (IR), Ultraviolet-Visible (UV-Vis), Proton Nuclear Magnetic Resonance (¹H-NMR), and Mass Spectrometry, have confirmed that the substitution occurs at the amine group of the diazabicyclo moiety at the C-7 position. who.int The bulky bicycloamine substituent at this C-7 position is crucial as it is believed to interact directly with DNA gyrase and can protect against efflux pump mechanisms in bacteria. ijbpas.comnih.gov

Further studies have involved the conjugation of moxifloxacin with various fatty acids and H2 receptor antagonists (famotidine, ranitidine, cimetidine) to create amide derivatives, expanding the library of potential new chemical entities. ijbpas.comnih.gov

Table 1: Synthesis of Moxifloxacin Carboxamide Derivatives at C-7 Position

Reactant Synthetic Method Key Findings Reference
Aromatic Carboxylic Acids Condensation method after activating the acid with thionyl chloride. Formation of a new amide linkage at the C-7 diazabicyclo moiety confirmed by IR, ¹H-NMR, and mass spectrometry. who.int
H2 Receptor Antagonists Schotten-Baumann reaction with acyl-chloride intermediates in refluxing methanol (B129727). High-yield synthesis of target carboxamide derivatives was achieved. ijbpas.com
Fatty Acids Amide chemistry. Novel conjugates of moxifloxacin with various fatty acids were synthesized with good yields. nih.gov

Coordination Chemistry: Synthesis of Moxifloxacin-Metal Complexes

Moxifloxacin's structure, particularly the carboxyl and keto groups of the quinolone core, makes it an excellent chelating agent for various metal ions. The resulting metal complexes often exhibit unique properties compared to the parent drug.

Complexation with Transition Metals (e.g., Zn(II), Ni(II), Co(III), Cu(II), Al(III))

Moxifloxacin readily forms complexes with a wide array of transition metals. The synthesis generally involves mixing a solution of the moxifloxacin ligand (often in an alcohol like methanol or ethanol) with an aqueous or alcoholic solution of the corresponding metal salt (e.g., chloride or sulfate (B86663) salts). researchgate.netjournalijar.com The reaction mixture is often refluxed to promote complex formation. nih.gov

Studies have reported the successful synthesis of moxifloxacin complexes with metals such as Fe(III), Cu(II), Co(II), Ni(II), Zn(II), Mn(II), Cr(III), Ag(I), Au(III), and Cd(II). researchgate.netjournalijar.comdoaj.orgresearchgate.netscispace.com In some cases, mixed-ligand complexes are formed by introducing a secondary ligand, such as hydrazine (B178648) or imidazole, into the reaction. doaj.orgresearchgate.netscispace.com The stoichiometry of the resulting complexes is often found to be in a 1:2 metal-to-ligand ratio. researchgate.net The complexation can enhance certain properties of the moxifloxacin molecule. doaj.orgresearchgate.net

Table 2: Examples of Synthesized Moxifloxacin-Metal Complexes

Metal Ion(s) Secondary Ligand (if any) Synthesis Method Resulting Complex Reference
Fe(III), Cu(II), Hg(II) Hydrazine Mixing moxifloxacin and hydrazine with metal salts. Mono-ligand and bi-ligand (with hydrazine) complexes were formed. doaj.orgresearchgate.net
Au(III), Ag(I) None Adding aqueous metal salt solution to a methanolic moxifloxacin solution. [Au(MOX)₂(Cl)₂]·2H₂O and [Ag(MOX)₂]·2H₂O researchgate.net
Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cr(III) Imidazole Solid complexes prepared and characterized. [M(MOX)(HIm)Clx]·nH₂O researchgate.net
Zn(II), Ni(II), Co(II) None Mixing metal chloride solutions with an ethanolic solution of moxifloxacin. Characterized metal-moxifloxacin complexes. journalijar.com
Cd(II), Cu(II), Co(II), Zn(II) Hydrazine Synthesis of mixed ligand metal complexes. Characterized bi-ligand complexes. scispace.com

Characterization of Coordination Bonds and Geometry

The structure and nature of the coordination in moxifloxacin-metal complexes are elucidated using various spectroscopic and physicochemical techniques. Crystal structures and spectroscopic data confirm that moxifloxacin typically acts as a bidentate ligand, coordinating to the metal ion through the pyridone oxygen and one of the oxygen atoms of the carboxylate group. researchgate.netresearchgate.netnih.gov

Key characterization findings include:

Infrared (IR) Spectroscopy: In the IR spectra of the complexes, the characteristic stretching vibration band of the carboxylic acid's -OH group disappears, and the bands for the carboxylic (C=O) and pyridone (C=O) groups shift to different frequencies. journalijar.comresearchgate.net This confirms the deprotonation of the carboxylic acid and the involvement of both carbonyl groups in the coordination bond.

Molar Conductance: These measurements in solvents like DMF help to distinguish between electrolytic and non-electrolytic complexes. nih.govekb.eg This provides insight into whether anions (like Cl⁻) are part of the inner coordination sphere or exist as counter-ions outside of it. ekb.eg

Electronic Spectra (UV-Vis): The electronic spectra of the complexes show new absorption bands, often attributed to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions, which are used to infer the coordination geometry of the complex (e.g., octahedral or tetrahedral). nih.govekb.eg

¹H-NMR Spectroscopy: In the proton NMR spectra of the complexes, the chemical shifts of protons located near the chelating sites (H-2 and H-5) are altered compared to the free ligand, which provides clear evidence of complex formation. journalijar.com

Thermal Analysis (TGA/DTA): Thermogravimetric analysis helps to confirm the presence of water molecules (hydrated or coordinated) and provides information on the thermal stability of the complexes. ekb.eg

Based on these combined analytical techniques, the coordination geometry of many moxifloxacin-transition metal complexes has been proposed to be octahedral. nih.govdntb.gov.ua

Table 3: Summary of Characterization Techniques and Findings

Technique Key Finding Implication Reference
IR Spectroscopy Shift in ν(C=O) of pyridone and carboxylate groups; disappearance of ν(O-H). Confirms coordination through the keto and carboxylate oxygen atoms. journalijar.comresearchgate.netresearchgate.net
Molar Conductivity Values indicate electrolytic or non-electrolytic nature. Determines if anions are inside or outside the coordination sphere. nih.govekb.eg
UV-Vis Spectroscopy Presence of new charge transfer and d-d transition bands. Suggests the coordination geometry of the complex (e.g., octahedral). nih.govekb.eg
¹H-NMR Spectroscopy Change in chemical shifts of protons near the coordination site. Confirms the involvement of specific ligand sites in metal binding. journalijar.com

Solid State Chemistry and Pharmaceutical Crystallography Research

Polymorphism and Pseudopolymorphism Studies of Moxifloxacin (B1663623), Hydrochloride Monohydrate

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms or structures. These different forms, known as polymorphs, possess distinct physicochemical properties despite being chemically identical. The study of polymorphism is critical in pharmaceutical development to ensure the selection of the most stable and effective solid form of a drug. Moxifloxacin hydrochloride has been found to exist in several polymorphic and pseudopolymorphic (hydrated) forms.

Several crystalline forms of moxifloxacin hydrochloride have been identified and characterized in scientific literature. These include forms designated as MOXI-I, MOXI-II, MOXI-III, and MOXI-IV, as well as hydrate (B1144303) crystalline forms referred to as Form α1 and Form α2. walshmedicalmedia.comgoogle.comgoogle.com

MOXI-I, II, III, and IV : These forms are obtained through crystallization from different solvents. walshmedicalmedia.com

Form α1 and Form α2 : These are identified as polymorphic hydrate crystalline forms of Moxifloxacin hydrochloride. google.comgoogle.com

Polymorph IV : A distinct polymorph of moxifloxacin hydrochloride monohydrate has been identified, characterized by a specific X-ray powder diffractogram (PXRD). justia.com This form is differentiated from previously known polymorphs by the presence of unique peaks in its PXRD pattern. justia.com

The primary technique for identifying these crystalline forms is X-ray Powder Diffraction (PXRD), which provides a unique fingerprint for each crystal structure.

Table 1: Characteristic PXRD Peaks (2θ) for Moxifloxacin Hydrochloride Polymorphs

Polymorph Characteristic PXRD Peaks (2θ ±0.2°) Source(s)
Form α1 5.6, 7.0, 8.3, 9.9, 14.3, 15.4, 17.2, 20.2, 23.4, 26.4, 27.3, 29.0 google.comgoogle.com
Form α2 5.7, 7.1, 8.4, 10.2, 14.4, 16.9, 19.1, 21.5, 26.3, 27.2 google.comgoogle.com

| Polymorph IV | 7.5, 9.3, 12.8, 15.1, 16.7, 18.7, 19.2 | justia.com |

The choice of solvent is a critical factor that dictates which polymorphic form will crystallize from a solution. Research has shown a direct correlation between the solvent used and the resulting moxifloxacin crystal form. walshmedicalmedia.com The polarity of the solvent plays a significant role in this process. walshmedicalmedia.com

MOXI-I is obtained from crystallization in distilled water. walshmedicalmedia.com

MOXI-II is produced using ethanol. walshmedicalmedia.com

MOXI-III is formed from methanol (B129727). walshmedicalmedia.com

MOXI-IV crystallizes from 70% isopropanol. walshmedicalmedia.com

A specific Polymorph IV of the monohydrate is prepared by reacting moxifloxacin free base with hydrochloric acid in a solvent system containing methanol and water. justia.com

The hydrate Form α2 can be prepared by suspending moxifloxacin hydrochloride in a mixture of water and an aprotic polar solvent, such as N-methyl-2-pyrrolidinone, followed by heating and cooling. google.comgoogle.com

Moxifloxacin hydrochloride has demonstrated poor solubility in less polar solvents like benzene, ethyl acetate (B1210297), and acetone, making them unsuitable for crystallization processes. walshmedicalmedia.com

In addition to PXRD, thermal and spectroscopic methods are essential for a comprehensive characterization of polymorphs. Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Infrared (IR) spectroscopy reveal key information about the thermal stability, melting points, and molecular structure of the different crystalline forms.

Thermal Analysis : DSC and Differential Thermal Analysis (DTA) have been instrumental in identifying polymorphism in moxifloxacin by revealing different melting points for the various crystal forms. walshmedicalmedia.com For instance, Form α1 exhibits a DSC endotherm maximum peak at approximately 250 °C, while Form α2 shows a peak at about 253 °C. google.comgoogle.com Exothermic peaks observed in the thermographs for MOXI-II and MOXI-III at 276.99 °C and 270.13 °C, respectively, may suggest oxidative decomposition. walshmedicalmedia.com

Spectroscopic Analysis : IR spectroscopy, along with thermal analysis and PXRD, has confirmed the existence of at least three polymorphic forms of moxifloxacin. walshmedicalmedia.com

Table 2: Thermal Properties of Moxifloxacin Hydrochloride Polymorphs

Polymorph DSC Endotherm Maximum Peak Source(s)
Form α1 ~250 °C google.comgoogle.com

| Form α2 | ~253 °C | google.comgoogle.com |

Cocrystallization and Coamorphous Formulations

Beyond polymorphism, another strategy to modify the physicochemical properties of Moxifloxacin is through the formation of multicomponent solids, such as cocrystals and coamorphous systems. Cocrystallization involves combining the API with a benign coformer in a specific stoichiometric ratio within a crystal lattice, which can alter properties like solubility and stability.

Researchers have successfully engineered cocrystals of moxifloxacin with various pharmaceutical coformers to achieve desired properties.

trans-Cinnamic Acid : A crystalline adduct of moxifloxacin and trans-cinnamic acid in a 1:1 molar ratio has been prepared. ku.dkresearchgate.net This adduct significantly decreased the aqueous solubility and intrinsic dissolution rate of moxifloxacin, a strategy aimed at prolonging its residence time in the lungs for treating tuberculosis. ku.dkresearchgate.net

Saccharin (B28170) : A molecular complex between moxifloxacin and saccharin has been formed. figshare.com Structural analysis revealed ionic interactions between the amino group of moxifloxacin and the sulfonamide group of the sweetener, saccharin. figshare.com This complexation was explored as a method for taste-masking. figshare.com

4-Hydroxybenzoic Acid : The cocrystallization of moxifloxacin hydrochloride with 4-hydroxybenzoic acid has been studied. mdpi.com This research showed that the resulting cocrystalline solid (MoHCl-4HBA) had improved aqueous solubility compared to the original moxifloxacin hydrochloride salt. mdpi.com

Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based methods for cocrystal synthesis. nih.govresearchgate.net These techniques, such as grinding and ball milling, can be performed with minimal or no solvent. nih.govresearchgate.net

Ball Milling : The cocrystal and coamorphous salts of moxifloxacin and saccharin were successfully synthesized using a ball milling process. figshare.com This mechanochemical method facilitated the formation of the molecular complex through ionic interactions. figshare.com

Grinding and Other Methods : While specific examples for moxifloxacin are noted with ball milling, general mechanochemical approaches like neat (dry) grinding and liquid-assisted grinding are common for producing cocrystals. mdpi.comnih.gov For instance, studies on the related fluoroquinolone, ciprofloxacin (B1669076), have demonstrated successful cocrystal formation with various coformers using neat grinding and ball milling. mdpi.com Slurry conversion, solvent evaporation, and reaction crystallization have also been applied to form cocrystals of moxifloxacin hydrochloride with 4-hydroxybenzoic acid. mdpi.com

Formation and Characterization of Coamorphous Salts

Coamorphous solid dispersions represent a modern strategy to enhance the physicochemical properties of active pharmaceutical ingredients. These are single-phase, amorphous systems composed of two or more small-molecule components. nih.gov The primary objective of creating coamorphous forms of moxifloxacin is to improve characteristics such as solubility and stability. researchgate.net

The formation of a coamorphous system involves converting the crystalline drug into an amorphous state alongside a coformer. This can be achieved through various methods, including co-milling and solvent evaporation. nih.gov In the case of ionizable drugs like moxifloxacin, coamorphous salts can be formed, often through strong intermolecular interactions like ionic bonds or hydrogen bonds between the drug and a selected coformer. nih.govresearchgate.net For instance, a coamorphous salt can be designed using ionic interactions between an acidic drug and a basic drug or excipient. researchgate.net

The successful formation and characterization of a homogenous coamorphous system are verified through several analytical techniques. The absence of sharp peaks in an X-Ray Powder Diffraction (XRPD) pattern confirms the amorphous nature of the material. Differential Scanning Calorimetry (DSC) is critical for identifying a single glass transition temperature (Tg), which indicates that the components have mixed into a single, homogenous phase. nih.gov A high Tg is generally associated with better physical stability of the amorphous form. researchgate.netnih.gov Furthermore, spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) are employed to investigate the intermolecular interactions between the drug and the coformer that stabilize the coamorphous phase. nih.gov

Table 1: Key Characterization Techniques for Coamorphous Systems

Technique Purpose Typical Observation for Coamorphous System
X-Ray Powder Diffraction (XRPD) To assess the long-range molecular order. Absence of sharp Bragg peaks; presence of a "halo" pattern, confirming an amorphous state. nih.gov
Differential Scanning Calorimetry (DSC) To measure thermal transitions. A single glass transition temperature (Tg) intermediate between the individual components, confirming a homogeneous system. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy To probe intermolecular interactions. Shifts in vibrational frequencies (e.g., carboxyl, amine groups) indicating the formation of new hydrogen or ionic bonds. nih.gov

Intermolecular Interactions in Cocrystal Structures

Pharmaceutical cocrystals are crystalline solids that contain two or more different molecules, typically an active pharmaceutical ingredient (API) and a coformer, in the same crystal lattice. nih.gov These components are held together by various non-covalent bonds, which are strong enough to maintain a stable crystal structure but weak enough to dissociate upon dissolution. nih.gov

The defining interactions within cocrystal structures include:

Hydrogen Bonds: This is the most common and significant interaction in cocrystal design due to its strength and high degree of directionality. nih.gov

π-π Stacking: These interactions occur between aromatic rings.

Van der Waals Forces: These are weaker, non-specific interactions. nih.gov

A specific and relevant category is the ionic cocrystal , also referred to as a salt cocrystal . This type of structure is formed when a drug salt, such as Moxifloxacin Hydrochloride, crystallizes with a neutral coformer molecule. nih.gov In this arrangement, the primary interactions involve the ionic components of the salt and the neutral coformer, often through robust hydrogen bonds. The analysis of these interactions is crucial and is typically performed using single-crystal X-ray diffraction, which elucidates the precise three-dimensional arrangement of molecules in the crystal lattice. nih.gov

Solid-State Reactivity and Interactions

Solid-State Interaction with Metal Ions

Moxifloxacin hydrochloride demonstrates reactivity with various metal ions in the solid state. Research using Fourier Transform Infrared (FTIR) spectroscopy has shown that triturating moxifloxacin HCl with salts of certain divalent and trivalent metals causes a perturbation of the absorption band of the carbonyl groups, which appears around 1700 cm⁻¹. researchgate.net This shift indicates a direct interaction, likely a complexation, between the metal ion and the moxifloxacin molecule. researchgate.net

The interaction is believed to involve chelation of the metal ion by the oxygen atom of the carboxylic acid group and the exocyclic carbonyl oxygen atom at the 4-position of the quinolone ring. researchgate.net

Interacting Metals: Solid-state interactions have been confirmed with Zinc (Zn²⁺), Copper (Cu²⁺), and Aluminum (Al³⁺). researchgate.net Mass spectrometry has also identified the formation of a moxifloxacin-aluminum complex. tsu.edu Other studies have also explored interactions with Iron (Fe³⁺), Cobalt (Co²⁺), and Nickel (Ni²⁺). researchgate.netptfarm.pl

Non-Interacting Metals: The same FTIR study showed no significant interaction with the monovalent Potassium (K⁺) ion, as the carbonyl peak remained unshifted at 1708.2 cm⁻¹. researchgate.net

Table 3: Summary of Solid-State Interactions with Metal Ions

Metal Ion Method of Detection Observation Reference
Aluminum (Al³⁺) FTIR, Mass Spectrometry Perturbation of carbonyl band; complex formation confirmed. researchgate.nettsu.edu
Copper (Cu²⁺) FTIR Perturbation of carbonyl band. researchgate.net
Zinc (Zn²⁺) FTIR Perturbation of carbonyl band. researchgate.net
Iron (Fe³⁺) HPLC Accelerated degradation in solution at high temperature. ptfarm.pl
Potassium (K⁺) FTIR No significant perturbation of carbonyl band. researchgate.net

Thermal Degradation Pathways in Solid State

Moxifloxacin hydrochloride is susceptible to degradation under conditions of thermal stress. The extent of degradation is dependent on the temperature, duration of exposure, and the presence of other substances like metal ions. ptfarm.pl

Forced degradation studies have provided specific insights into its stability:

Heating solid moxifloxacin HCl at 100°C for 8 hours led to a decrease in the recovered amount to 91%, with three distinct degradation products being detected. researchgate.net

Another study reported approximately 12.35% degradation of the drug after being subjected to thermal stress for 11 days. ijrpc.com

When thermostated at 60°C for 24 hours, the residual content of native moxifloxacin hydrochloride was found to be 85.8%. udhtu.edu.ua

The presence of metal ions significantly accelerates thermal degradation. Studies on the hydrolysis of moxifloxacin at elevated temperatures showed that the rate of decomposition increases markedly with certain metal ions, following the general order: Cu(II) > Fe(III) > Al(III) > Zn(II). ptfarm.pl For example, after 48 hours of heating at 110°C, moxifloxacin decomposition was 52.04% on its own, but this increased to 79.35% in the presence of Cu(II) ions. ptfarm.pl

A primary chemical pathway identified in the degradation process is the decarboxylation of the moxifloxacin molecule at the quinoline (B57606) core. ptfarm.pl

Table 4: Thermal Degradation of Moxifloxacin Hydrochloride Under Various Conditions

Condition Duration Degradation / Remaining % Notes Reference
60°C 24 hours 14.2% degradation (85.8% remaining) Solid state udhtu.edu.ua
100°C 8 hours 9% degradation (91% remaining) Solid state; 3 degradation products formed. researchgate.net
110°C 48 hours 52.04% degradation In acidic solution without metal ions. ptfarm.pl
110°C with Cu(II) 48 hours 79.35% degradation In acidic solution with copper ions. ptfarm.pl
Thermal Stress 11 days 12.35% degradation Solid state ijrpc.com

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups within the moxifloxacin (B1663623) molecule and characterizing its solid-state properties.

FTIR spectroscopy is a powerful technique for identifying the various functional groups present in Moxifloxacin Hydrochloride Monohydrate by measuring the absorption of infrared radiation. The FTIR spectrum of moxifloxacin hydrochloride displays several characteristic absorption bands that confirm its complex structure.

Key vibrational frequencies observed in the FTIR spectrum include a distinct O-H stretching vibration at 3527 cm⁻¹ and C=O stretching from the carboxylic acid and ketone groups at 1710 cm⁻¹. jchr.org Other significant peaks correspond to N-H stretching at 2928 cm⁻¹, aliphatic C-H stretching at 2917 and 2850 cm⁻¹, and aromatic C-H bond oscillations around 1450 cm⁻¹. jchr.orgresearchgate.netresearchgate.net The presence of these peaks is used for the identification of the compound in pharmacopoeial analyses. edqm.eu

FTIR is also pivotal in confirming interactions between moxifloxacin and other substances, such as metal ions. Studies on the solid-state interaction between Moxifloxacin HCl and various metal ions (Zn²⁺, Cu²⁺, Al³⁺) have shown a perturbation of the carbonyl group's absorption band, which is typically found around 1700 cm⁻¹. This shift indicates a direct interaction or chelation involving the keto-carboxylic moiety of the moxifloxacin molecule, which is a critical finding for understanding potential interactions with metal-containing excipients or co-administered drugs. Compatibility studies with pharmaceutical polymers also rely on FTIR to ensure that the primary absorption bands of the drug remain unaltered, confirming the absence of significant chemical interactions. jchr.org

Interactive Table: Key FTIR Absorption Bands for Moxifloxacin Hydrochloride Monohydrate

Wavenumber (cm⁻¹)Functional GroupType of VibrationReference
3527O-H (water of hydration/acid)Stretching jchr.org
2928N-H (secondary amine)Stretching jchr.org
2917, 2850C-H (aliphatic)Stretching researchgate.netresearchgate.net
1710C=O (ketone and carboxylic acid)Stretching jchr.org
1450C-H (aromatic)Bending researchgate.netresearchgate.net

Raman spectroscopy provides complementary information to FTIR and is particularly useful for solid-state characterization. Surface-Enhanced Raman Spectroscopy (SERS) has been developed as a highly sensitive method for the detection and quantification of moxifloxacin. nih.gov In this technique, a nanostructured gold surface is used to enhance the Raman signal of the analyte. nih.gov This methodology allows for the determination of moxifloxacin at very low concentrations, with a limit of detection reported at 0.085 µg mL⁻¹. nih.gov The ability to isolate the spectral contribution of the analyte even in complex matrices like urine demonstrates the power of Raman spectroscopy for characterizing and quantifying the molecule, leveraging the so-called second-order advantage from first-order data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules in both solution and solid states.

Proton (¹H) NMR spectroscopy in solution is essential for confirming the molecular structure of moxifloxacin and its derivatives. The ¹H NMR spectrum in a solvent like DMSO-d₆ provides a detailed map of all protons in the molecule. researchgate.net For the moxifloxacin ligand, characteristic signals include a broad singlet for the NH₂⁺ protons at δ 10.87 ppm, a singlet for the carboxylic acid proton (-COOH) at δ 9.03 ppm, and distinct signals for the aromatic protons H-2 (singlet at δ 8.78 ppm) and H-5 (doublet at δ 7.81, 7.77 ppm). researchgate.net

This technique is particularly valuable for studying the formation of derivatives, such as metal complexes. Upon complexation with a metal ion like Ag(I), significant shifts in the proton signals are observed. researchgate.net For instance, the aromatic H-2 and H-5 protons, which are close to the coordination site, undergo noticeable changes, confirming the interaction with the metal. researchgate.net The disappearance or shift of the proton band from the NH⁺ group in the piperidinopyrrolidine moiety can also indicate complex formation. researchgate.net

Interactive Table: ¹H NMR Chemical Shift (δ, ppm) Comparison for Moxifloxacin and its Ag(I) Complex

Proton AssignmentMoxifloxacin Ligand (ppm)Moxifloxacin-Ag(I) Complex (ppm)Reference
NH₂⁺10.87 (broad singlet)- researchgate.net
-COOH9.03 (singlet)9.07 researchgate.net
H-2 (aromatic)8.78 (singlet)8.62 researchgate.net
H-5 (aromatic)7.81, 7.77 (doublet)7.81 researchgate.net

Solid-state ¹³C NMR is a critical technique for characterizing the solid form of a pharmaceutical, as it is highly sensitive to the local molecular environment. irispublishers.com This sensitivity makes it ideal for differentiating between polymorphs, which are different crystalline forms of the same compound. fsu.edu

For Moxifloxacin Hydrochloride, distinct solid-state ¹³C NMR spectra have been reported for its different polymorphic forms. google.com For example, the crystalline Form α1 and Form α2 exhibit unique sets of chemical shifts, allowing for their unambiguous identification. The differences in the peak positions reflect the different packing arrangements and intermolecular interactions in the crystal lattices of the polymorphs. google.comnih.gov Comparisons between the anhydrous (Form I) and monohydrate (Form II) forms also show clear spectral differences, confirming the utility of this method for identifying the hydration state. researchgate.net

Interactive Table: Solid-State ¹³C NMR Chemical Shifts (δ, ppm) for Moxifloxacin Hydrochloride Polymorphs

Form α1 (ppm)Form α2 (ppm)Reference
7.57.2 google.com
17.817.5 google.com
39.539.9 google.com
52.051.6 google.com
63.262.6 google.com
104.7104.3 google.com
136.0136.8 google.com
150.6151.1 google.com
167.2167.5 google.com
175.1174.5 google.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight of Moxifloxacin Hydrochloride Monohydrate and to study its fragmentation patterns, which aids in structural confirmation and impurity identification. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed. researchgate.netnih.gov

In positive-ion mode ESI tandem mass spectrometry (MS/MS), the protonated moxifloxacin molecule [M+H]⁺ appears at a mass-to-charge ratio (m/z) of 402.2. researchgate.netnih.gov The fragmentation of this precursor ion leads to several characteristic product ions. A dominant fragmentation pathway involves the loss of a water molecule (H₂O), resulting in a major product ion at m/z 384.2. nih.gov Other observed fragmentations include the loss of carbon dioxide (CO₂) and cleavage of the five-membered heterocycle. researchgate.nettandfonline.com The study of these fragmentation patterns is crucial for distinguishing moxifloxacin from its analogs and degradation products. researchgate.nettandfonline.com

Interactive Table: Key Mass Spectrometry Fragments of Moxifloxacin

Ion Typem/z ValueDescriptionTechniqueReference
Precursor Ion402.2[M+H]⁺ESI-MS/MS, MALDI-MS/MS researchgate.netnih.gov
Product Ion384.2[M+H - H₂O]⁺ESI-MS/MS, MALDI-MS/MS nih.gov
Product Ion358.2[M+H - CO₂]⁺ESI-MS/MS tandfonline.com
Product Ion341From m/z 382 via cleavageESI-MS/MS tandfonline.com
Product Ion261.1FragmentLC-MS nih.gov

LC/MS and GC-EI-MS for Impurity Profiling and Degradant Identification

Liquid Chromatography-Mass Spectrometry (LC/MS) is a cornerstone technique for the separation, identification, and quantification of impurities and degradation products in moxifloxacin. The coupling of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with mass spectrometry provides a powerful tool for analyzing the drug substance and its formulations. researchgate.netresearchgate.net

Researchers have developed and validated numerous LC/MS methods to study the degradation of moxifloxacin under various stress conditions, such as acid and alkaline hydrolysis, oxidation, and photolysis. researchgate.netscispace.com For instance, photodegradation studies using LC-ESI-QTOF-MS/MS have identified several products formed under acidic and alkaline conditions. scispace.com One study identified three specific photodegradation products using LC-MS/MS and ¹H NMR:

1-cyclopropyl-6-fluoro-7-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2-oxo-octahydro-6H-pyrrolo[3,4-b]pyridine-6-yl)-1,4-dihydroquinoline-3-carboxylic acid

7-[3-hydroxyamino-4-(2-carboxyethyl)pyrrolidin-1-yl]-1- cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. researchgate.net

Similarly, four prominent synthesis-related impurities have been detected using gradient HPLC, isolated from mother liquors, and characterized by mass spectrometry and other spectroscopic techniques. nih.gov

Table 1: Identified Impurities and Degradants of Moxifloxacin via LC/MS
Impurity/Degradant NameContext of IdentificationReference
1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(S,S)-N-methyl-2,8-diazabicyclo (4,3,0) non-8yl]-4-oxo-3-quinoline carboxylic acid (Impurity-1)Synthesis Impurity nih.gov
methyl-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(S,S)-2,8-diazabicyclo(4,3,0)non-8-yl]-4-oxo-3-quinoline carboxylate (Impurity-2)Synthesis Impurity nih.gov
1-cyclopropyl-6-fluoro-1,4 dihydro-8-hydroxy-7-[(S,S)-2,8-diazobicyclo(4,3,0)non-8-yl]-4-oxo-3-quinoline carboxylicacid (Impurity-3)Synthesis Impurity nih.gov
1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4 dihydro-3-quinoline carboxylicacid (Impurity-4)Synthesis Impurity nih.gov
1-cyclopropyl-6-fluoro-7-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acidPhotodegradation Product researchgate.net

While LC/MS is predominant, Gas Chromatography-Electron Impact-Mass Spectrometry (GC-EI-MS) serves a crucial role in identifying specific, often volatile, impurities. A validated GC-EI-MS method has been established to identify and quantify the potential genotoxic impurity Methyl-4-Chlorobutyrate (M4CB). This impurity can arise during the synthesis of cyclopropanamine, a key intermediate in the manufacturing of moxifloxacin. The method demonstrated high sensitivity, with a limit of quantification (LOQ) as low as 0.9452 ppm, and excellent linearity and recovery, proving its suitability for quality control testing of the bulk drug.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) for High-Resolution Mass Analysis

For unequivocal identification of unknown impurities, high-resolution mass spectrometry (HRMS) is indispensable. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) offers exceptionally high resolving power and mass accuracy, often in the sub-ppm range, which allows for the determination of elemental compositions. researchgate.netnih.govmdpi.com

A method combining HPLC with UV detection and FTICR-MS has been successfully employed for the comprehensive impurity profiling of moxifloxacin drug substance. researchgate.net This approach enabled the detection of ten impurities by HPLC-UV, with eight of these being structurally identified using the highly accurate mass data from FTICR-MS combined with multi-stage mass spectrometry (MSn) fragmentation patterns. researchgate.net The high mass accuracy (< 2 ppm) provided by techniques like FTICR-MS is critical for gaining confidence in structural assignments of unknown degradants and impurities. researchgate.net This level of precision allows for the differentiation between compounds with very similar nominal masses, making it a superior technique compared to low-resolution mass spectrometry for impurity profiling. researchgate.net

Electronic Spectroscopy and Other Optical Methods

UV-Visible Spectroscopy for Quantitative Analysis and Interaction Studies

UV-Visible spectroscopy is a robust, simple, and economical method extensively used for the quantitative analysis of moxifloxacin hydrochloride in bulk and pharmaceutical dosage forms. scispace.comresearchgate.netderpharmachemica.com The method is based on the principle that the drug absorbs UV radiation at a specific wavelength. The absorption maximum (λmax) for moxifloxacin hydrochloride is consistently reported in the range of 288 nm to 294 nm, depending on the solvent used. scispace.comderpharmachemica.comsilae.it Common solvents for this analysis include 0.1 M HCl, distilled water, and methanol (B129727). scispace.comderpharmachemica.com

These spectrophotometric methods are validated according to ICH guidelines, demonstrating linearity over a specific concentration range, precision, and accuracy. scispace.comresearchgate.net For example, in 0.1 M HCl, moxifloxacin shows a λmax at 294 nm. scispace.com In distilled water, a λmax of 293 nm is observed, with the method obeying Beer-Lambert's law in the concentration range of 1-20 µg/ml. researchgate.netderpharmachemica.com

Table 2: UV-Visible Spectroscopic Parameters for Moxifloxacin Hydrochloride Quantification
SolventReported λmax (nm)Linearity Range (µg/mL)Reference
0.1 M HCl2945 (example concentration) scispace.com
Distilled Water2931-20 researchgate.netderpharmachemica.com
Double R.O. Water288.22-12
0.01 N HCl294.42-8 silae.it
Methanol and Water (60:40 v/v)3162-12 japsonline.com

Beyond quantitative analysis, UV-Vis spectroscopy is also used to study the interactions of moxifloxacin with other molecules, such as metal ions or proteins. Changes in the absorption spectrum, such as a blue shift (hypsochromic) or red shift (bathochromic), upon the addition of an interacting substance can confirm binding and provide insights into the nature of the complex formed. rsc.orgmdpi.com

Fluorescence Spectroscopy for Molecular Location Studies and Interaction Dynamics

Moxifloxacin possesses intrinsic fluorescence, a property that is highly sensitive to the molecule's local environment. nih.govmanchester.ac.uk This makes fluorescence spectroscopy a powerful technique for investigating its interactions with biological macromolecules and for molecular location studies. nih.govtandfonline.com

The interaction of moxifloxacin with calf thymus DNA (ct-DNA) has been studied using fluorescence quenching. tubitak.gov.tr The results indicated an intercalative binding mode, where the moxifloxacin molecule inserts itself between the base pairs of the DNA. tubitak.gov.tr The study determined a binding constant of 1.28 × 10⁵ M⁻¹ and calculated thermodynamic parameters (ΔH and ΔS), which suggested that hydrogen bonding and van der Waals forces are the primary drivers of the interaction. tubitak.gov.tr

Similarly, fluorescence spectroscopy has been used to investigate the binding of moxifloxacin to proteins like bovine hemoglobin (BHb) and human serum albumin (HSA). rsc.orgtandfonline.com These studies typically involve monitoring the quenching of the intrinsic fluorescence of the protein's tryptophan and tyrosine residues upon the addition of moxifloxacin. rsc.orgtandfonline.com The quenching mechanism is often found to be static, indicating the formation of a ground-state complex between the drug and the protein. rsc.orgtandfonline.com Such studies can determine binding constants, the number of binding sites, and the thermodynamic forces involved, while synchronous and 3D fluorescence spectra can reveal conformational changes in the protein upon binding. rsc.orgtandfonline.com Furthermore, location studies using fluorescence in liposome (B1194612) models have shown that moxifloxacin is located near the phospholipid headgroups of cell membranes. nih.gov

X-ray Diffraction Analysis

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline materials. It is used to identify the specific crystalline form (polymorph) of Moxifloxacin Hydrochloride Monohydrate, assess its phase purity, and differentiate it from anhydrous or other polymorphic or amorphous forms. googleapis.comgoogle.comresearchgate.net Each crystalline form possesses a unique crystal lattice, which results in a characteristic PXRD pattern with diffraction peaks at specific 2θ angles.

Different polymorphic forms of moxifloxacin hydrochloride and its monohydrate have been reported and characterized by their unique PXRD patterns. For instance, a novel polymorph of the monohydrate, designated Polymorph IV, is characterized by peaks at specific 2θ angles. googleapis.com The presence or absence of these characteristic peaks allows for the unambiguous identification of the crystalline phase. This is critical as different polymorphs can have different physical properties, including solubility and stability, which can impact the final drug product. researchgate.net Studies have shown that storing moxifloxacin hydrochloride under high humidity conditions can lead to the formation of a hydrated crystalline form from an anhydrous one, a transition readily monitored by PXRD. researchgate.net

Table 3: Characteristic PXRD Peaks (2θ Angles) for Different Crystalline Forms of Moxifloxacin Hydrochloride
Crystalline Form DesignationCharacteristic Peaks (°2θ ± 0.2)Reference
Polymorph IV (Monohydrate)7.5, 9.3, 12.8, 15.1, 16.7, 18.7, 19.2 googleapis.com
Form-X (Anhydrous)5.7, 7.1, 8.5, 10.2, 13.8, 14.0, 15.1, 15.6 google.com
Form-Y (Monohydrochloride)5.8, 6.4, 7.7, 8.1, 8.4, 9.5, 10.0, 12.0 google.com
Form αl (Hydrate)5.6, 7.0, 8.3, 9.9, 14.3, 15.4, 17.2, 20.2 google.com
Form α2 (Hydrate)5.7, 7.1, 8.4, 10.2, 14.4, 16.9, 19.1, 21.5 google.com
Form III (Anhydrous)5.6, 7.1, 8.4, 8.8, 10.0, 10.4, 11.4, 12.2 googleapis.com

Single-Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. In the case of Moxifloxacin Hydrochloride Monohydrate, SCXRD provides definitive evidence of its molecular configuration, stereochemistry, and the packing arrangement of ions and molecules within the crystal lattice.

Crystallographic studies have successfully elucidated the structure of Moxifloxacin Hydrochloride Monohydrate, confirming the presence of a moxifloxacin cation, a chloride anion, and a single water molecule within the asymmetric unit. The compound crystallizes in the orthorhombic system, specifically in the chiral space group P2₁2₁2₁, which inherently confirms the enantiomerically pure nature of the crystallized substance. This chirality is fundamental to its pharmacological efficacy.

The crystal structure is stabilized by an extensive network of hydrogen bonds. The chloride ion and the water molecule are crucial in linking the moxifloxacin cations, thereby creating a stable three-dimensional framework. The detailed bond lengths, angles, and torsion angles derived from SCXRD are vital for understanding structure-activity relationships and serve as a basis for computational modeling.

Table 1: Crystallographic Data for Moxifloxacin Hydrochloride Monohydrate

Parameter Value Reference
Crystal System Orthorhombic google.com
Space Group P2₁2₁2₁ google.com
a (Å) 7.189(2) google.com
b (Å) 11.012(4) google.com
c (Å) 27.086(9) google.com
Volume (ų) 2144.3(13) google.com

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Thermal Transitions, Polymorphic Transitions, and Stability

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal properties of pharmaceutical solids. It measures the heat flow associated with thermal transitions as a function of temperature. For Moxifloxacin Hydrochloride Monohydrate, DSC thermograms reveal key information about its stability and physical state.

A typical DSC curve for the monohydrate form shows a broad endotherm at approximately 80-120°C, which corresponds to the loss of the water molecule (dehydration). nih.gov Following this dehydration event, a sharp endothermic peak is observed at a much higher temperature, around 250-260°C, indicating the melting point of the resulting anhydrous form. google.comgoogle.comresearchgate.net The presence and characteristics of these peaks are critical for identifying the specific polymorphic form and understanding its behavior upon heating. The investigation of different polymorphic forms is crucial as they can exhibit different physical properties, including solubility and stability. google.comgoogle.com DSC is also instrumental in studying the compatibility of the drug with various excipients by observing shifts in melting peaks or the appearance of new thermal events.

Table 2: Indicative DSC Events for Moxifloxacin Hydrochloride Monohydrate

Thermal Event Approximate Temperature (°C) Description
Dehydration 105 Broad endotherm corresponding to water loss.

Thermogravimetric Analysis (TGA) for Decomposition Patterns and Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a substance as it is heated. This technique is complementary to DSC and is particularly useful for quantifying mass loss events such as dehydration and decomposition.

The TGA thermogram of Moxifloxacin Hydrochloride Monohydrate typically displays an initial weight loss corresponding to the theoretical water content of the monohydrate (approximately 4.2%). researchgate.net This weight loss occurs in a temperature range consistent with the dehydration endotherm seen in DSC analysis. After the loss of water, the anhydrous form remains stable until it begins to decompose at higher temperatures, generally above 250°C. researchgate.net TGA provides a clear indication of the thermal stability of the compound.

Microscopy Techniques

Scanning Electron Microscopy (SEM) for Particle Morphology and Crystal Habit Analysis

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of particles. This is essential for characterizing the crystal habit, size, and shape of Moxifloxacin Hydrochloride Monohydrate, which are properties that can significantly influence its manufacturing and dissolution characteristics.

SEM micrographs have shown that Moxifloxacin Hydrochloride can present in various crystal habits, including needle-like, prism, and oval shapes, depending on the crystallization solvent and conditions. researchgate.net For instance, needle-like crystals have been observed in some preparations. researchgate.net The morphology of the particles, including their surface texture and degree of aggregation, can be clearly visualized, providing valuable information for formulation development.

Hot Stage Microscopy for Thermal Transitions and Polymorphism

Hot Stage Microscopy (HSM) combines optical microscopy with a programmable heating stage, allowing for the direct visual observation of a sample as it undergoes thermal transitions. nih.govresearchgate.netamericanpharmaceuticalreview.comhexoninstruments.com This technique is highly effective for corroborating data from DSC and TGA and for providing a deeper understanding of solid-state changes. nih.govresearchgate.net

With HSM, one can directly observe the physical changes in Moxifloxacin Hydrochloride Monohydrate crystals upon heating. This includes the melting process, desolvation (loss of water), and any polymorphic transformations that may occur. nih.gov For example, HSM can visually confirm the crystalline-to-amorphous transition at the melting point. researchgate.net It is a powerful tool for studying crystallization and recrystallization phenomena, providing insights into how different polymorphs may form under various thermal conditions. americanpharmaceuticalreview.comhexoninstruments.com

Molecular Mechanisms of Action and Drug Target Interactions Research

Inhibition of Bacterial Type IIA Topoisomerases

Moxifloxacin's primary targets are two crucial enzymes that manage the topological state of bacterial DNA: DNA gyrase (a type II topoisomerase) and topoisomerase IV. patsnap.comproteopedia.orgoup.com These enzymes are vital for processes such as DNA replication, transcription, repair, and recombination. patsnap.com By inhibiting these enzymes, moxifloxacin (B1663623) effectively halts bacterial proliferation. nih.govpediatriconcall.com In Gram-negative bacteria, DNA gyrase is often the primary target, whereas in many Gram-positive bacteria, topoisomerase IV is the preferential target. oup.com However, moxifloxacin is recognized for its balanced, dual-targeting activity against both enzymes. oup.com

DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process that is essential for the initiation of DNA replication and for relieving the torsional stress that arises from the unwinding of the DNA double helix. proteopedia.orgyoutube.com The enzyme is composed of two subunits, GyrA and GyrB. oup.com

Moxifloxacin inhibits DNA gyrase by binding to the enzyme-DNA complex. nih.gov This binding stabilizes a transient state in the enzyme's catalytic cycle where the DNA is cleaved. rcsb.org Specifically, moxifloxacin and other fluoroquinolones are thought to interact with the quinolone resistance-determining region (QRDR) of the GyrA subunit. nih.gov Docking studies have suggested that specific amino acid residues, such as Ser83 and Asp87 in E. coli GyrA, are critical for this interaction, forming a bridge with the fluoroquinolone molecule, often mediated by a magnesium ion. nih.govnih.gov By trapping the DNA gyrase in this cleaved complex, moxifloxacin prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. nih.govnih.gov

Topoisomerase IV is primarily involved in the decatenation, or unlinking, of newly replicated daughter chromosomes, a critical step for the segregation of DNA into daughter cells during cell division. proteopedia.orgyoutube.com This enzyme is a heterotetramer composed of two ParC and two ParE subunits. rcsb.org

Similar to its action on DNA gyrase, moxifloxacin inhibits topoisomerase IV by stabilizing the enzyme-DNA cleavage complex. rcsb.organtibioticdb.com It binds at the interface of the ParC subunits and the cleaved DNA. researchgate.net Crystal structures of topoisomerase IV from Acinetobacter baumannii in a complex with DNA and moxifloxacin reveal that the drug intercalates at the site of DNA cleavage. researchgate.net This interaction prevents the re-ligation of the broken DNA strands, thereby blocking the separation of interlinked chromosomes and leading to cell death. rcsb.org In Staphylococcus aureus, topoisomerase IV is considered the primary target of moxifloxacin. asm.org

Molecular Basis of DNA Replication and Transcription Inhibition

The inhibition of DNA gyrase and topoisomerase IV by moxifloxacin has direct and catastrophic consequences for DNA replication and transcription. rcsb.orgpediatriconcall.com The stabilization of the enzyme-DNA cleavage complexes effectively creates physical roadblocks on the bacterial chromosome. nih.gov

During DNA replication, the progression of the replication fork is halted when it encounters these stalled complexes. nih.gov This blockage can lead to the collapse of the replication fork and the generation of lethal double-strand DNA breaks. nih.gov Similarly, transcription, the process of creating RNA from a DNA template, is also inhibited as the RNA polymerase is unable to proceed past the moxifloxacin-stabilized topoisomerase-DNA adducts. researchgate.net The accumulation of these breaks in the bacterial chromosome triggers a cascade of events that ultimately leads to bactericidal activity. patsnap.com

Allosteric Modulation and Binding Site Analysis

The interaction of moxifloxacin with its target topoisomerases is characterized by its binding to a specific region within the enzyme's active site, rather than through allosteric modulation at a distant site. Allosteric modulation typically involves the binding of a molecule to a site other than the orthosteric (active) site, which then induces a conformational change that affects the enzyme's activity. nih.govnih.gov Moxifloxacin, however, acts as a direct inhibitor by binding to the quinolone resistance-determining region (QRDR) within the active site of DNA gyrase and topoisomerase IV. nih.govresearchgate.net

Moxifloxacin exhibits a high binding affinity for both DNA gyrase and topoisomerase IV, contributing to its potent broad-spectrum activity. oup.comasm.org Studies comparing moxifloxacin to other fluoroquinolones have demonstrated its enhanced activity, which is partly attributed to its strong interaction with these target enzymes. For instance, in Staphylococcus aureus, moxifloxacin shows potent inhibition of both enzymes, although it is considered to have a slightly better targeting of topoisomerase IV. asm.org Biochemical studies with purified Streptococcus pneumoniae enzymes have also shown that moxifloxacin has a higher affinity for both DNA gyrase and topoisomerase IV compared to older fluoroquinolones like ciprofloxacin (B1669076). karger.com The binding affinity of fluoroquinolones can be influenced by mutations in the QRDR of the target enzymes, which is a common mechanism of bacterial resistance. researchgate.net

Table 1: Comparative Binding Affinities of Fluoroquinolones

Fluoroquinolone Target Enzyme Organism Relative Binding Affinity/Potency
Moxifloxacin DNA Gyrase & Topoisomerase IV Streptococcus pneumoniae Higher affinity than ciprofloxacin karger.com
Moxifloxacin DNA Gyrase & Topoisomerase IV Staphylococcus aureus Four- to eightfold more potent than ciprofloxacin asm.org
Besifloxacin DNA Gyrase & Topoisomerase IV Streptococcus pneumoniae Higher affinity than moxifloxacin and ciprofloxacin karger.com

A key feature of moxifloxacin's mechanism of action is the stabilization of the covalent complex formed between the topoisomerase and the cleaved DNA. rcsb.organtibioticdb.com After the enzyme creates a double-strand break in the DNA, moxifloxacin binds to this intermediate complex, preventing the subsequent re-ligation of the DNA strands. nih.gov

The drug essentially acts as a molecular wedge, inserting itself into the DNA at the site of cleavage. researchgate.net Crystal structure analysis shows that two moxifloxacin molecules can bind to the topoisomerase IV-DNA complex, sterically hindering the re-joining of the broken DNA ends. rcsb.org This stabilization of the "cleavage complex" is a critical step that transforms the essential topoisomerase enzymes into cellular toxins, leading to the accumulation of fragmented DNA and ultimately, cell death. rcsb.orgnih.gov The interaction is further stabilized by a water-metal ion bridge involving a magnesium ion, which connects the fluoroquinolone to specific amino acid residues in the enzyme. nih.govresearchgate.net

In Vitro Enzymatic Activity Modulation

Beyond its primary antibacterial targets, moxifloxacin and its derivatives have been investigated for their ability to modulate the activity of other enzymes, with varying results.

Enzyme Inhibitory Studies (e.g., urease, carbonic anhydrase)

Research into the inhibitory effects of moxifloxacin on enzymes like urease and carbonic anhydrase has revealed a highly specific and often weak interaction, which can be dramatically altered through complexation or derivatization.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for bacteria such as Helicobacter pylori. nih.gov Studies show that moxifloxacin itself is a very weak inhibitor of urease, with a high IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) of 183.25 ± 2.06 μg/mL. rsc.org However, when moxifloxacin is used to cap silver nanoparticles (Ag-Mox), the resulting complex becomes a significantly potent urease inhibitor, with an IC₅₀ value of 0.66 ± 0.042 μg/mL, representing a nearly 278-fold increase in activity. rsc.org In contrast, a similar complex with gold nanoparticles was found to be inactive. rsc.org In a separate study, a series of carboxamide derivatives of moxifloxacin were synthesized, with one compound showing mild enzymatic activity against urease, while other derivatives were inactive. nih.gov

Table 2: Urease Inhibitory Activity of Moxifloxacin and its Silver Nanoparticle Complex

CompoundIC50 (μg/mL)Reference
Moxifloxacin183.25 ± 2.06 rsc.org
Silver-Moxifloxacin Nanoparticles (Ag-Mox)0.66 ± 0.042 rsc.org

Carbonic Anhydrase: Carbonic anhydrases are zinc-containing metalloenzymes involved in numerous physiological processes. Despite the investigation of other antibiotic classes as potential carbonic anhydrase inhibitors, research indicates this is not a target for moxifloxacin. A study that evaluated carboxamide derivatives of moxifloxacin found them to be inactive against carbonic anhydrase. nih.gov The available literature does not support a significant inhibitory interaction between moxifloxacin and this class of enzymes.

Antioxidant Mechanisms Associated with Moxifloxacin Complexes

The antioxidant potential of many organic compounds, including pharmaceuticals, can be significantly influenced by their ability to form coordination complexes with metal ions. nih.govnih.gov While direct, extensive studies on the antioxidant properties of moxifloxacin complexes are not as prevalent as those on its antimicrobial effects, the underlying chemical principles allow for a mechanistic understanding.

The antioxidant activity of metal complexes generally operates through two primary mechanisms. nih.gov The first involves direct free radical scavenging, where the complex can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus terminating damaging oxidative chain reactions. nih.govmdpi.com The second, and often crucial, mechanism is the chelation of pro-oxidant metal ions, such as Fe(II)/Fe(III) or Cu(I)/Cu(II). nih.gov By binding these metal ions, the organic ligand can prevent them from participating in redox cycling reactions (like the Fenton reaction) that generate highly destructive hydroxyl radicals.

Moxifloxacin is an effective chelating agent, capable of forming stable complexes with various metal ions through its carboxylic acid and ketone moieties. researchgate.net This chelating ability is fundamental to its potential antioxidant action. By sequestering ambient, catalytically active metal ions, a moxifloxacin complex could theoretically reduce the formation of ROS in a biological system. The activity of such complexes is generally enhanced by the chelation process. nih.gov While some studies have successfully synthesized and characterized moxifloxacin-metal complexes for other biological applications, such as antidiabetic activity, their specific antioxidant profiles remain a developing area of research. researchgate.net The antioxidant capacity of a given complex would depend on the specific metal ion, the coordination geometry, and the redox potential of the final molecule. nih.govnih.gov

Molecular Basis of Antimicrobial Resistance Research

Chromosomal Mutations in Quinolone Resistance-Determining Regions (QRDR)

The primary mechanism of resistance to moxifloxacin (B1663623) involves mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes. These genes encode the subunits of DNA gyrase and topoisomerase IV, the essential enzymes targeted by fluoroquinolones. Alterations in these regions can reduce the binding affinity of moxifloxacin to its targets, thereby diminishing its antibacterial efficacy.

Mutations in gyrA Gene (e.g., Thr82 to Ile, Ser-83)

Mutations within the gyrA gene, which encodes subunit A of DNA gyrase, are a common cause of fluoroquinolone resistance. In Clostridium difficile, a notable mutation is the substitution of Threonine at position 82 with Isoleucine (Thr82→Ile). nih.gov This position corresponds to the highly conserved Serine-83 in Escherichia coli, a critical residue for quinolone interaction. nih.gov Studies on Acinetobacter baumannii have shown that a mutation at Serine-83 is present in all ciprofloxacin-resistant isolates, with those also resistant to moxifloxacin often harboring an additional mutation. nih.gov In Mycobacterium tuberculosis, mutations at codons 88 and 94 of gyrA are associated with moxifloxacin resistance, defined as a minimum inhibitory concentration (MIC) of ≥2 μg/ml. nih.gov Specifically, the A90V substitution in GyrA has been linked to a moxifloxacin MIC of 1 µg/mL in some isolates. sgul.ac.uk

Bacterial SpeciesgyrA MutationEffect on Moxifloxacin SusceptibilityReference
Clostridium difficileThr82→IleAssociated with moderate-level resistance (MIC 16 or 32 µg/mL) nih.gov
Acinetobacter baumanniiSer-83Found in ciprofloxacin-resistant isolates; moxifloxacin MIC of 0.25–1 mg/L with this mutation alone nih.govoup.com
Mycobacterium tuberculosisA90VMIC of 1 µg/mL sgul.ac.uk
Mycobacterium tuberculosisGly88CysAssociated with resistance (MIC ≥2 µg/mL) nih.gov
Mycobacterium tuberculosisCodon 94 mutationsAssociated with resistance (MIC ≥2 µg/mL) nih.gov

Mutations in parC Gene (e.g., Ser-80)

The parC gene encodes subunit A of topoisomerase IV, another primary target of moxifloxacin, particularly in Gram-positive bacteria. In Acinetobacter baumannii, a mutation at Serine-80 in the parC gene, in addition to a gyrA mutation, is typically required for moxifloxacin resistance (MIC ≥2 mg/L). nih.govoup.com Similarly, in Streptococcus pneumoniae, mutations in parC, such as at Serine-79, can contribute to resistance, especially when they occur as a second-step mutation following an initial gyrA alteration. nih.gov For Mycoplasma genitalium, a single nucleotide polymorphism resulting in a Serine to Isoleucine change at position 83 (Ser83→Ile) in ParC is strongly associated with moxifloxacin resistance. nih.govnih.govnih.gov

Bacterial SpeciesparC MutationEffect on Moxifloxacin SusceptibilityReference
Acinetobacter baumanniiSer-80In combination with a gyrA mutation, leads to MIC ≥2 mg/L nih.govoup.com
Streptococcus pneumoniaeSer-79Contributes to resistance, often as a second-step mutation nih.gov
Mycoplasma genitaliumSer83→IleStrongly associated with resistance (MICs of 2, 4, and 16 mg/L in cultured strains) nih.govnih.gov

Mutations in gyrB and parE Genes

Mutations in the gyrB and parE genes, which encode the B subunits of DNA gyrase and topoisomerase IV respectively, are less frequent but can also contribute to moxifloxacin resistance. nih.gov In Clostridium difficile, mutations in gyrB such as Asp426 to Asn or Glu466 to Val have been observed in isolates with elevated moxifloxacin MICs. nih.gov For Mycobacterium tuberculosis, while less common than gyrA mutations, alterations in gyrB have been identified in fluoroquinolone-resistant strains. amegroups.org In Streptococcus pneumoniae, second-step mutants selected with moxifloxacin have been found to harbor mutations in parE in addition to an initial gyrA mutation. nih.gov

Bacterial SpeciesGene MutationEffect on Moxifloxacin SusceptibilityReference
Clostridium difficilegyrB (e.g., Asp426→Asn, Glu466→Val)Associated with elevated MICs nih.gov
Mycobacterium tuberculosisgyrBFound in fluoroquinolone-resistant isolates, though less common than gyrA mutations amegroups.org
Streptococcus pneumoniaeparECan occur as a second-step mutation contributing to resistance nih.gov

Genetic Basis of High-Level vs. Moderate-Level Resistance

The level of resistance to moxifloxacin is often correlated with the number and type of mutations in the QRDRs. Generally, a single mutation in the primary target enzyme results in moderate-level resistance, while high-level resistance often requires mutations in both DNA gyrase and topoisomerase IV. nih.gov

In Clostridium difficile, isolates with a moxifloxacin MIC of 16 or 32 microg/mL, considered moderate-level resistance, typically have a single amino acid substitution in GyrA (Thr82 to Ile). nih.gov In contrast, high-level resistance (MIC of ≥64 microg/mL) is associated with this primary GyrA substitution accompanied by at least one other amino acid change in either GyrA or GyrB. nih.gov

For Acinetobacter baumannii, a single mutation in gyrA at codon Ser-83 results in a moxifloxacin MIC of 0.25–1 mg/L, which may still be within the susceptible range. oup.com However, the addition of a parC mutation at codon Ser-80 elevates the moxifloxacin MIC to ≥2 mg/L, conferring clinical resistance. oup.com

Studies on Mycobacterium tuberculosis have shown that while a majority of strains with low-level ofloxacin (B1677185) resistance have QRDR mutations, strains with high-level resistance are more likely to harbor these mutations. asm.org

Influence of Fluoroquinolone Structure on Resistance Development Propensity

The chemical structure of a fluoroquinolone plays a significant role in its activity and the propensity for resistance development. Moxifloxacin possesses two key structural features that contribute to its potent activity and a potentially lower risk of resistance selection: a methoxy (B1213986) group at the C-8 position and a bulky bicyclic amine substituent at the C-7 position. oup.comoup.com

The C-8 methoxy group appears to significantly lower the propensity for the development of quinolone resistance. nih.govoup.com Comparative studies with a structural analogue of moxifloxacin having a chlorine moiety at the C-8 position showed that moxifloxacin had a much lower spontaneous mutation frequency in Staphylococcus aureus. nih.govoup.com The C-8 methoxy group is thought to enhance the bactericidal activity against both wild-type and first-step resistant mutants, potentially by increasing the level of target inhibition, especially against DNA gyrase. nih.govoup.com This more balanced activity against both DNA gyrase and topoisomerase IV may necessitate mutations in both targets for significant resistance to emerge. oup.com

The large, bulky side chain at the C-7 position is also crucial. This moiety is thought to reduce the ability of bacteria to efflux the drug, an important mechanism of resistance. oup.com The combination of the C-8 methoxy group and the bulky C-7 side chain provides moxifloxacin with enhanced activity against Gram-positive pathogens like S. pneumoniae compared to older fluoroquinolones. oup.com

Molecular Characterization of Resistance Mechanisms in Specific Bacterial Species

The specific mutations and primary targets for moxifloxacin can vary between different bacterial species.

In Clostridium difficile , fluoroquinolone resistance is primarily associated with mutations in gyrA and gyrB. nih.gov Moderate-level moxifloxacin resistance is linked to a single Thr82-to-Ile substitution in GyrA, while high-level resistance involves this mutation plus additional substitutions in GyrA or GyrB. nih.gov

For Acinetobacter baumannii , resistance to moxifloxacin typically requires mutations in both gyrA (at Ser-83) and parC (at Ser-80). nih.govoup.com Isolates with only the gyrA mutation often remain susceptible to moxifloxacin. oup.com

In Mycobacterium tuberculosis , mutations in the QRDR of gyrA are the main cause of fluoroquinolone resistance, with mutations at codons 90 and 94 being frequent. amegroups.org While less common, gyrB mutations also contribute to resistance. amegroups.org Notably, many ofloxacin-resistant isolates remain susceptible to moxifloxacin, suggesting it may still be a viable treatment option in some cases of fluoroquinolone-resistant tuberculosis. nih.gov

In Streptococcus pneumoniae , older fluoroquinolones primarily target topoisomerase IV (parC). However, moxifloxacin, due to its C-8 methoxy group, appears to have more balanced activity and may preferentially target DNA gyrase (gyrA) in the initial step of resistance development. nih.govoup.com High-level resistance usually involves subsequent mutations in parC or parE. nih.gov

For Mycoplasma genitalium , resistance to moxifloxacin is strongly linked to mutations in the parC gene, particularly at codon 83. nih.govnih.govnih.gov The presence of additional mutations in gyrA can lead to higher levels of resistance and increased rates of treatment failure. oup.com

Quinolone-Induced Antibiotic Resistance (QIAR) Phenomena and Underlying Molecular Mechanisms

Quinolone-Induced Antibiotic Resistance (QIAR) is a phenomenon in which bacteria exposed to sublethal concentrations of quinolone antibiotics develop resistance to other, unrelated classes of antibiotics. asm.orgasm.orgnih.gov This process has significant clinical implications, as the use of quinolones could inadvertently foster multidrug-resistant bacterial populations. nih.gov The underlying mechanisms of QIAR are complex and involve the bacterial response to DNA damage induced by quinolones. nih.gov

Research has shown that for many quinolones, exposure of bacteria like Escherichia coli to low concentrations leads to the emergence of mutations conferring resistance to antibiotics such as chloramphenicol, ampicillin, kanamycin, and tetracycline. asm.orgnih.gov These mutations can include point mutations and deletions. asm.org The molecular basis for this phenomenon is tied to the primary mechanism of action of quinolones, which involves the inhibition of DNA gyrase and topoisomerase IV. nih.gov This inhibition leads to the accumulation of double-strand DNA breaks, which in turn activates the bacterial SOS response, a global response to DNA damage. asm.orgasm.orgnih.gov While the SOS response is a key component, QIAR is not dependent on the action of error-prone DNA polymerases. asm.orgasm.orgnih.gov

Interestingly, studies have demonstrated that moxifloxacin is an exception among the tested quinolones, as it does not appear to cause a significant QIAR effect. asm.orgasm.orgnih.gov When E. coli was exposed to sublethal levels of various quinolones, only moxifloxacin failed to induce a notable increase in resistance to other classes of antibiotics. asm.orgasm.org It is speculated that the absence of a significant QIAR effect with moxifloxacin may be due to it acting through a different or modified mechanism compared to other quinolones that do induce cross-resistance. asm.orgasm.orgnih.gov

Table 1: Quinolone-Induced Antibiotic Resistance (QIAR) Findings

FeatureObservationRelevant Quinolone(s)Citation
QIAR Effect Induces resistance to non-quinolone antibiotics (e.g., chloramphenicol, ampicillin, tetracycline) at sub-MIC levels.Most tested quinolones (e.g., ciprofloxacin). asm.orgasm.orgnih.gov
QIAR Effect Does not display a significant QIAR effect.Moxifloxacin. asm.orgasm.orgnih.gov
Molecular Mechanism Dependent on DNA gyrase and the SOS response.General for QIAR-inducing quinolones. asm.orgasm.orgnih.gov
Molecular Mechanism Not dependent on error-prone polymerases.General for QIAR-inducing quinolones. asm.orgasm.orgnih.gov

Structural Biology of Resistant Enzyme-Drug Complexes

The primary targets of moxifloxacin and other fluoroquinolones are the bacterial type IIA topoisomerases: DNA gyrase and topoisomerase IV. patsnap.comwikipedia.org These enzymes are crucial for managing DNA topology during replication, transcription, and repair. nih.govnih.gov DNA gyrase, a heterotetramer of two GyrA and two GyrB subunits (GyrA₂GyrB₂), introduces negative supercoils into DNA. nih.govresearchgate.net Topoisomerase IV, a tetramer of two ParC and two ParE subunits (ParC₂ParE₂), is primarily responsible for decatenating daughter chromosomes after replication. nih.govnih.gov

Moxifloxacin exerts its bactericidal effect by binding to and stabilizing the "cleavage complex," an intermediate state where the enzyme has created a double-stranded break in the DNA. patsnap.comrcsb.org By stabilizing this complex, the drug prevents the enzyme from resealing the DNA break, which leads to an accumulation of DNA damage and ultimately, cell death. patsnap.comrcsb.org

X-ray crystallography has provided detailed insights into the interaction between moxifloxacin and its target enzymes. Co-crystal structures of moxifloxacin with the DNA-binding core of DNA gyrase from organisms like Staphylococcus aureus and Mycobacterium tuberculosis have been resolved. nih.govnih.gov These structures show that two moxifloxacin molecules wedge themselves into the DNA at the sites of the double-strand break. rcsb.org The drug molecules make direct contact with the DNA, often through π-π stacking interactions, and with the enzyme. rcsb.org A key feature of this interaction is a water-metal ion bridge, typically involving a magnesium ion (Mg²⁺), which connects the drug to conserved residues in the GyrA or ParC subunit within a region known as the Quinolone Resistance-Determining Region (QRDR). researchgate.netresearchgate.net

Resistance to fluoroquinolones, including moxifloxacin, frequently arises from specific mutations within the QRDR of the gyrA and parC genes. nih.govresearchgate.net These mutations can alter the enzyme's structure, weakening its affinity for the drug and reducing the stability of the drug-enzyme-DNA complex. researchgate.net For instance, structural studies of M. tuberculosis gyrase have helped explain its intrinsically low susceptibility to some fluoroquinolones, attributing it to a reduction in specific contacts between the drug and the enzyme. nih.gov Comparative structural analyses of enzyme-drug complexes from different bacteria, such as Klebsiella pneumoniae and Streptococcus pneumoniae, provide a rational basis for designing new inhibitors that can overcome existing resistance mechanisms. nih.gov

Table 2: Key Structural Insights into Moxifloxacin-Enzyme Complexes

Enzyme ComplexOrganismPDB IDKey Structural FeaturesCitation
DNA Gyrase Mycobacterium tuberculosis5BTAMoxifloxacin binds in the DNA cleavage site; structure informs on low intrinsic susceptibility and resistance. nih.govsci-hub.ru
Topoisomerase IV Acinetobacter baumannii2XKKMoxifloxacin partially intercalates into DNA at break sites; interacts with ParC via a water-metal ion bridge. rcsb.orgresearchgate.net
DNA Gyrase Staphylococcus aureusNot specifiedMoxifloxacin binds at the same site in cleaved DNA as other drugs like QPT-1 and etoposide. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein or enzyme. This technique is crucial for understanding the binding mode of moxifloxacin (B1663623) to its bacterial targets, primarily DNA gyrase and topoisomerase IV. nih.gov

Research studies have employed molecular docking to investigate the interactions between moxifloxacin and its target proteins. These simulations reveal the specific amino acid residues within the binding pocket that form crucial interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—with the moxifloxacin molecule. For instance, docking studies show that the carboxyl group and the keto group of the quinolone core are often involved in key hydrogen bonding interactions. The glide energy, a scoring function to estimate binding affinity, indicates how well the ligand fits within the receptor's binding cavity; a lower glide energy suggests a more stable complex. researchgate.net

In studies comparing different fluoroquinolones, moxifloxacin often exhibits favorable docking scores, which correlates with its potent antibacterial activity. researchgate.net Furthermore, docking simulations have been used to explore interactions with other biological targets, such as the human ether-à-go-go-related gene (hERG) channel, to predict potential off-target effects. elifesciences.orgbiorxiv.org

Target ProteinDocking Score (Glide Energy)Key Interacting Residues (Example)Reference
DNA Gyrase (bacterial)Favorable (low energy)Asp, Gly, Ser researchgate.net
Topoisomerase IV (bacterial)Favorable (low energy)Ser, Asp, Arg nih.gov
hERG Channel (human)ModerateTyr, Ser elifesciences.orgbiorxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of both the ligand and its target protein over time. nih.gov These simulations are used to assess the stability of the ligand-protein complex predicted by docking and to analyze the flexibility and conformational landscape of moxifloxacin.

MD simulations of moxifloxacin bound to its target enzymes confirm the stability of the binding pose. By calculating the root-mean-square deviation (RMSD) of the complex over the simulation time, researchers can verify that the ligand remains stably bound within the active site. biorxiv.org

Furthermore, MD simulations have been instrumental in studying the interaction of moxifloxacin with the hERG potassium channel. elifesciences.orgbiorxiv.org These studies have shown that while some drugs preferentially bind to a specific state (e.g., open or inactivated) of the channel, moxifloxacin does not exhibit a strong state-dependent preference. elifesciences.orgbiorxiv.org All-atom MD simulations can also evaluate factors like ion conduction through the channel in the presence and absence of the drug, providing a detailed mechanistic understanding of potential cardiotoxic effects. elifesciences.orgbiorxiv.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mpg.deyoutube.com It is employed to calculate various properties of moxifloxacin, such as its charge distribution, molecular orbitals, and reactivity descriptors, which are fundamental to understanding its chemical behavior. researchgate.net DFT calculations help in predicting the sites within the moxifloxacin molecule that are most likely to engage in interactions with its biological targets or participate in chemical reactions. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.comrsc.org

For moxifloxacin, the distribution of the HOMO is primarily located on the bicyclic amine substituent, while the LUMO is concentrated on the quinolone core. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

ParameterDescriptionSignificance for MoxifloxacinReference
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule. researchgate.net
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule. researchgate.net
ΔE (ELUMO - EHOMO) HOMO-LUMO Energy GapA smaller gap implies higher reactivity and potentially greater interaction efficiency. researchgate.net

Quantum chemical descriptors derived from DFT calculations provide quantitative values for various electronic properties that can be used in Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov These models aim to predict the biological activity or other properties of molecules based on their structural and electronic features.

Key quantum chemical descriptors for moxifloxacin include the dipole moment, electrophilicity index, and chemical hardness. The dipole moment measures the polarity and electron distribution in the molecule. researchgate.net Electrophilicity and hardness are indicators of a molecule's reactivity and stability. These descriptors help in rationalizing the interaction mechanisms, such as the adsorption of moxifloxacin on metal surfaces in corrosion studies or its binding affinity to biological targets. researchgate.net

Quantum DescriptorDefinitionTypical Value/Interpretation for MoxifloxacinReference
Dipole Moment (µ) A measure of the net molecular polarity.A significant dipole moment indicates asymmetric charge distribution, influencing solubility and binding. researchgate.net
Chemical Hardness (η) Resistance to change in electron distribution.Related to the HOMO-LUMO gap; higher hardness implies lower reactivity. researchgate.net
Electrophilicity Index (ω) A measure of the ability of a species to accept electrons.Helps quantify the electrophilic nature of the molecule. researchgate.net
Mulliken Atomic Charges Partial charges assigned to individual atoms.Identifies specific atoms (e.g., nitrogen and oxygen) with negative charges that can donate electrons to form coordinate bonds. researchgate.netbhu.ac.in researchgate.net

Computational Design of Advanced Materials (e.g., Molecularly Imprinted Polymers)

Computational modeling plays a vital role in the rational design of advanced materials like Molecularly Imprinted Polymers (MIPs). mdpi.comyoutube.comcapes.gov.br MIPs are synthetic receptors with recognition sites tailored for a specific target molecule (template). mdpi.com Computational approaches, particularly DFT, are used to screen and select the most suitable functional monomers and solvents before synthesis, saving significant time and resources. mdpi.com

In the context of designing a MIP for moxifloxacin, computational methods would be used to:

Model the Pre-polymerization Complex: Simulate the interaction between the moxifloxacin template and various functional monomers (e.g., methacrylic acid).

Calculate Binding Energies: Use DFT to calculate the binding energy between the template and each monomer. A more negative binding energy indicates a more stable complex and a higher likelihood of forming selective recognition sites. youtube.com

Optimize Monomer-Template Ratio: Determine the optimal stoichiometric ratio of functional monomer to template for the most effective imprinting.

Although specific computational design studies for moxifloxacin-imprinted polymers are not widely published, the principles have been successfully applied to other fluoroquinolones like ciprofloxacin (B1669076). nih.gov Such studies demonstrate the high selectivity of the resulting MIPs, which can be used for applications like solid-phase extraction or in chemical sensors. nih.govnih.gov

Theoretical Prediction of Chemical Properties and Reaction Pathways

Theoretical calculations are invaluable for predicting various chemical properties and elucidating potential reaction pathways without the need for extensive experimentation. For moxifloxacin, this includes predicting its physicochemical properties and understanding its degradation mechanisms.

Studies on the photodegradation of moxifloxacin have shown that the reaction kinetics are dependent on pH and the properties of the solvent, such as the dielectric constant and viscosity. nih.gov Theoretical models can help explain these observations by calculating the stability of moxifloxacin's different ionic species (cationic, zwitterionic, anionic) at various pH levels and the stability of reaction intermediates. nih.gov Computational methods like DFT can be used to map the potential energy surface of a reaction, identifying the transition states and predicting the most likely degradation pathways. youtube.com This information is crucial for determining the drug's stability and shelf-life under different environmental conditions.

Analytical Methodologies and Impurity Profiling Research

Chromatographic Method Development and Validation

Chromatographic techniques are the cornerstone of impurity analysis for Moxifloxacin (B1663623) Hydrochloride Monohydrate, offering high-resolution separation and sensitive detection. The development and validation of these methods are performed in accordance with stringent guidelines, such as those from the International Council for Harmonisation (ICH), to ensure they are fit for their intended purpose.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode (RP-HPLC), is the most widely employed technique for the analysis of Moxifloxacin and its related substances. nih.govresearchgate.netijopp.orgjocpr.comscielo.brnih.govresearchgate.net These methods are valued for their ability to separate a wide range of non-volatile and thermally labile compounds with high efficiency and precision.

Numerous RP-HPLC methods have been developed and validated for the identification and quantification of moxifloxacin hydrochloride-related substances in both bulk drug and finished dosage forms. nih.gov A common approach involves the use of a C18 column, which provides a non-polar stationary phase for the separation of moxifloxacin and its impurities. nih.govjocpr.com The mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as methanol (B129727) or acetonitrile. nih.govresearchgate.netjocpr.com

For instance, one validated RP-HPLC method utilizes an Agilent C18 column (150 × 4.6 mm, 5 μm) with a mobile phase composed of 0.01 M potassium dihydrogen orthophosphate buffer and methanol in a 70:30 ratio. nih.gov The analysis is performed isocratically at a flow rate of 1.0 mL/min, with detection at 230 nm using a photodiode array (PDA) detector. nih.gov Another established method employs a mobile phase of 10mM sodium phosphate (B84403) buffer and methanol (60:40 v/v) at a pH of 4.4, with a flow rate of 1 mL/min and UV detection at 294 nm. researchgate.net The retention time for Moxifloxacin in this method was found to be 7.8 minutes. researchgate.net

Validation of these HPLC methods is crucial and involves demonstrating their specificity, linearity, accuracy, precision, and robustness. nih.govjocpr.com Linearity is typically established over a concentration range relevant for the quantification of impurities, often from the limit of quantification (LOQ) to 150% of the specification limit. nih.gov

Table 1: Example of a Validated RP-HPLC Method for Moxifloxacin Impurity Analysis

ParameterCondition
Chromatograph Agilent C18 (150 × 4.6 mm, 5 μm)
Mobile Phase 0.01 M Potassium dihydrogen orthophosphate buffer: Methanol (70:30)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Detector Photodiode Array (PDA) at 230 nm
Column Temperature 30°C
Injection Volume 10 µL
Run Time 16 min
This table is based on data from a study on the development and validation of an RP-HPLC method for moxifloxacin hydrochloride-related substances. nih.gov

Gas Chromatography (GC) for Volatile Impurities

While HPLC is suitable for non-volatile impurities, Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile organic impurities that may be present in Moxifloxacin Hydrochloride Monohydrate. These impurities can be introduced through the synthesis process, for example, as residual solvents or by-products.

A significant application of GC in the analysis of moxifloxacin is the determination of potentially genotoxic impurities, such as Methyl-4-Chlorobutyrate (M4CB). semanticscholar.org Due to its volatile and non-chromophoric nature, GC coupled with a sensitive detector like a mass spectrometer (GC-MS) is the most appropriate technique for its quantification at trace levels. semanticscholar.org

One such validated method for M4CB utilizes a Dura Bond 624 (DB-624) type stationary column with helium as the carrier gas in split mode. semanticscholar.org The mass spectrometer is operated in Single Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. semanticscholar.org This GC-EI-MS method has been shown to be capable of quantifying M4CB at the parts-per-million (ppm) level, with a very low limit of quantification. semanticscholar.org

Table 2: GC-EI-MS Method Parameters for the Determination of Methyl-4-Chlorobutyrate

ParameterCondition
Column Dura Bond 624 (DB-624)
Carrier Gas Helium
Injection Mode Split (1:7 ratio)
Flow Rate 2.0 mL/min
Injector Temperature 220°C
Detector Temperature 280°C
MS Detection Mode Single Ion Monitoring (SIM) at m/z = 74
This table is based on data from a study on the quantitative determination of Methyl-4-Chlorobutyrate in Moxifloxacin HCl. semanticscholar.org

The validation of GC methods for volatile impurities includes parameters such as linearity, precision, accuracy, specificity, and robustness, ensuring their reliability for quality control testing. semanticscholar.org

Coupled Techniques (e.g., HPLC-UV/FTICRMS) for Comprehensive Impurity Profiling

To achieve a comprehensive understanding of the impurity profile of Moxifloxacin, coupled or hyphenated analytical techniques are invaluable. These techniques combine the separation power of chromatography with the high-resolution and accurate mass measurement capabilities of advanced mass spectrometry.

A notable example is the use of High-Performance Liquid Chromatography coupled with Ultraviolet detection and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (HPLC-UV/FTICRMS). researchgate.net This powerful combination allows for the detection of a wide range of impurities, followed by their precise mass determination, which is crucial for elucidating their elemental composition and, subsequently, their chemical structures.

In one study, an HPLC-UV/FTICRMS method was employed to investigate the impurity profile of moxifloxacin drug substance. researchgate.net This approach led to the detection of ten impurities by HPLC-UV, with eight of them being successfully identified based on their accurate molecular mass and fragmentation patterns obtained from multiple-stage mass spectrometry. researchgate.net Significantly, this research resulted in the discovery of five previously unreported impurities in moxifloxacin. researchgate.net

Identification of Related Substances and Degradation Products

The identification and characterization of impurities are critical steps in ensuring the safety and efficacy of Moxifloxacin Hydrochloride Monohydrate. These impurities are broadly categorized as process-related impurities, which are by-products of the synthesis, and degradation products, which form due to the instability of the drug substance under various environmental conditions.

Process Impurities Characterization (e.g., Methyl-4-Chlorobutyrate)

Process impurities in Moxifloxacin can arise from starting materials, intermediates, or side reactions occurring during the synthesis. A thorough characterization of these impurities is essential for process optimization and quality control.

One such process-related impurity that has been identified and characterized is Methyl-4-Chlorobutyrate (M4CB). semanticscholar.org This compound is a potential genotoxic impurity that can be formed during the synthesis of cyclopropanamine, a key intermediate in the manufacturing of moxifloxacin. semanticscholar.org Its potential for genotoxicity necessitates strict control and a highly sensitive analytical method for its detection and quantification, as provided by the GC-EI-MS method described earlier. semanticscholar.org

Other synthesis-related impurities have also been identified and structurally elucidated using a combination of chromatographic and spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. researchgate.net These include compounds such as 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(S,S)-N-methyl-2,8-diazabicyclo (4,3,0) non-8-yl]-4-oxo-3-quinoline carboxylic acid (Impurity-1) and methyl-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(S,S)-2,8-diazabicyclo(4,3,0)non-8-yl]-4-oxo-3-quinoline carboxylate (impurity-2). researchgate.net

Table 3: Known Process-Related Impurities of Moxifloxacin

Impurity NameChemical Structure
Methyl-4-Chlorobutyrate ClCH₂CH₂CH₂COOCH₃
Impurity-1 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(S,S)-N-methyl-2,8-diazabicyclo (4,3,0) non-8-yl]-4-oxo-3-quinoline carboxylic acid
Impurity-2 methyl-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(S,S)-2,8-diazabicyclo(4,3,0)non-8-yl]-4-oxo-3-quinoline carboxylate
Impurity-3 1-cyclopropyl-6-fluoro-1,4 dihydro-8-hydroxy-7-[(S,S)-2,8-diazobicyclo(4,3,0)non-8-yl]-4-oxo-3-quinoline carboxylicacid
Impurity-4 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4 dihydro-3-quinoline carboxylicacid
This table is based on data from studies on the characterization of moxifloxacin impurities. semanticscholar.orgresearchgate.net

Forced Degradation Studies to Elucidate Degradation Pathways

Forced degradation, or stress testing, is a critical component of drug development and stability testing. It involves subjecting the drug substance to harsh conditions, such as acid, base, oxidation, heat, and light, to accelerate its degradation. The primary goal of these studies is to identify the potential degradation products and elucidate the degradation pathways of the drug.

Forced degradation studies on Moxifloxacin have been conducted under various stress conditions, including acidic, basic, thermal, photolytic, and oxidative environments. researchgate.net These studies have revealed that moxifloxacin is susceptible to degradation, leading to the formation of several degradation products. researchgate.net

For example, under hydrolytic conditions, two degradation products have been observed. researchgate.net The separation and characterization of these degradation products are typically achieved using HPLC coupled with mass spectrometry (LC-MS). researchgate.net The structural elucidation of these products provides valuable insights into the chemical stability of the moxifloxacin molecule and helps in the development of stable formulations.

Table 4: Summary of Forced Degradation Studies on Moxifloxacin

Stress ConditionOutcome
Acidic Hydrolysis Degradation observed with the formation of specific degradation products.
Basic Hydrolysis Degradation observed with the formation of specific degradation products.
**Oxidative (e.g., H₂O₂) **Degradation observed.
Thermal Degradation observed.
Photolytic (UV/Visible light) Degradation observed.
This table summarizes the general findings from forced degradation studies on moxifloxacin. researchgate.net

The data generated from these analytical methodologies and impurity profiling studies are fundamental to establishing appropriate specifications for Moxifloxacin Hydrochloride Monohydrate, ensuring its quality, safety, and efficacy throughout its shelf life.

Chemometric Approaches in Analytical Method Optimization

Chemometrics, the application of mathematical and statistical methods to chemical data, plays a significant role in optimizing analytical methods for Moxifloxacin Hydrochloride Monohydrate. These approaches facilitate the development of rapid, cost-effective, and reliable analytical procedures by enabling the simultaneous analysis of active ingredients and their impurities without the need for complex separation steps. dergipark.org.trdergipark.org.tr

Key chemometric techniques employed in the analysis of moxifloxacin include Principal Component Regression (PCR) and Partial Least Squares (PLS) regression. dergipark.org.tr These methods are particularly useful for resolving complex mixtures and have been successfully applied to the spectrophotometric analysis of moxifloxacin in combination with other drugs, such as metronidazole (B1676534). dergipark.org.trdergipark.org.tr In one such study, 24 different combinations of moxifloxacin and metronidazole were prepared in 0.1 M HCl to build and validate the chemometric models. dergipark.org.tr The application of PCR and PLS to the absorbance data allowed for the accurate quantification of each component, demonstrating high recoveries and low standard deviations. dergipark.org.trdergipark.org.tr This approach presents a faster and more economical alternative to traditional trial-and-error methods, potentially reducing the cost of pharmaceutical quality control. dergipark.org.tr

Beyond spectrophotometric methods, chemometric software is also utilized in the optimization of chromatographic techniques. For instance, DryLab® software, in conjunction with a response surface approach, has been used to develop and optimize a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and determination of moxifloxacin and its synthesis-related impurities. nih.gov This systematic approach helps in understanding the influence of various chromatographic parameters—such as mobile phase composition, pH, and column temperature—on the separation efficiency, ensuring optimal resolution between the analyte and its impurities. nih.gov The use of such optimization software minimizes the number of experiments required, saving time and resources while developing a robust analytical method. nih.gov

Table 1: Application of Chemometric Methods in Moxifloxacin Analysis This table is interactive. You can sort and filter the data.

Chemometric Technique Analytical Method Application Key Findings Reference
Principal Component Regression (PCR) Spectrophotometry Simultaneous determination of moxifloxacin and metronidazole in binary mixtures. Successfully quantified both drugs without prior separation. dergipark.org.trdergipark.org.tr
Partial Least Squares (PLS) Spectrophotometry Simultaneous determination of moxifloxacin and metronidazole in binary mixtures. Provided accurate and precise results with high recoveries. dergipark.org.trdergipark.org.tr

Trace Analysis and Detection Limits for Impurities

The control of impurities is critical in ensuring the quality and efficacy of Moxifloxacin Hydrochloride Monohydrate. Various analytical methods, primarily HPLC, have been developed and validated for the trace analysis of process-related impurities and degradation products. nih.govnih.gov These methods are designed to be highly sensitive and specific, capable of detecting and quantifying impurities at very low levels.

The limits of detection (LOD) and quantification (LOQ) are key parameters in evaluating the performance of these analytical methods. For a validated RP-HPLC method used to determine moxifloxacin and its four synthesis-related impurities, the LOD was found to be approximately 0.05 µg/mL, and the LOQ was approximately 0.20 µg/mL for all analytes. nih.gov Another study focusing on a stability-indicating RP-HPLC method reported linearity for moxifloxacin impurities in the concentration range of 0.25 to 1.5 µg/mL. nih.gov The European Pharmacopoeia specifies limits for several named impurities (A, B, C, D, E), setting the disregard limit at 0.05% and the limit for any unspecified impurity at 0.10%. drugfuture.com

More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for the detection of potentially mutagenic impurities at trace levels. researchgate.net A rapid and sensitive LC-MS method was developed for the determination of two genotoxic impurities (GTIs) in moxifloxacin hydrochloride active pharmaceutical ingredient (API): Ethyl-3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl) acrylate (B77674) (GTS-STG-1A) and Ethyl-3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl) acrylate (GTS/STG-1B). researchgate.net This method demonstrated excellent sensitivity, with a linearity range for GTS-STG-1A of 0.3863 ppm to 5.7938 ppm and for GTS/STG-1B of 0.3786 ppm to 5.6790 ppm. researchgate.net The quantitation limits (QLs) were established at the lowest concentration of the calibration curve. researchgate.net

The development of such highly sensitive methods is crucial for controlling impurities that could pose a risk even at trace concentrations, ensuring the final drug product meets stringent regulatory standards.

Table 2: Detection and Quantitation Limits for Moxifloxacin and its Impurities This table is interactive. You can sort and filter the data.

Analyte Analytical Method Limit of Detection (LOD) Limit of Quantitation (LOQ) Reference
Moxifloxacin & Related Impurities RP-HPLC ~ 0.05 µg/mL ~ 0.20 µg/mL nih.gov
Moxifloxacin UV Spectrophotometry 0.011 µg/mL 0.038 µg/mL silae.it
Moxifloxacin & Prednisolone HPLC 4.85 µg/mL (Moxifloxacin) 14.69 µg/mL (Moxifloxacin) researchgate.net
GTS-STG-1A (Genotoxic Impurity) LC-MS Not specified 0.3863 ppm researchgate.net

Environmental Chemistry and Mechanistic Biodegradation Research

Biotransformation and Biodegradation Pathways in Aquatic Systems

The persistence of moxifloxacin (B1663623) in aquatic environments is mediated by various transformation processes, including biodegradation by microorganisms. nih.gov Microalgae, as primary producers, play a significant role in the environmental fate of such contaminants. nih.gov

The green alga Chlamydomonas reinhardtii has demonstrated the ability to biodegrade moxifloxacin. researchgate.net Research shows that the removal efficiency is dependent on the initial concentration of the antibiotic. In one study, the maximum removal of moxifloxacin by C. reinhardtii was 77.67%, achieved at an initial concentration of 1 mg/L. researchgate.net However, at higher concentrations (greater than 5 mg/L), moxifloxacin significantly inhibited the growth of C. reinhardtii, and this inhibitory effect increased with longer exposure times. researchgate.net The biodegradation process is influenced by the physicochemical properties of the antibiotic, such as its hydrophilicity and lipophilicity. researchgate.net

Table 1: Moxifloxacin Removal by Chlamydomonas reinhardtii

Initial Moxifloxacin Concentration Maximum Removal Percentage Reference

The biodegradation of moxifloxacin by microorganisms and other environmental processes leads to the formation of various transformation products (TPs). The primary modifications to the moxifloxacin molecule occur through several key chemical reactions.

Hydroxylation: This is a common pathway in both biotic and abiotic degradation. Studies involving photocatalytic degradation have identified hydroxylated derivatives of moxifloxacin. nih.govresearchgate.net This process typically involves the addition of a hydroxyl (-OH) group to the molecule, often on the piperidine (B6355638) or diazobicyclo-substituent. nih.govresearchgate.net

Demethylation: The removal of a methyl group is another identified biotransformation pathway for moxifloxacin when processed by C. reinhardtii. researchgate.net

Ring Cleavage: C. reinhardtii is also capable of cleaving the ring structures of the moxifloxacin molecule as part of the biodegradation process. researchgate.net

Oxidation: Photocatalytically induced modifications can lead to the oxidation of the diazobicyclo-substituent into carbonyl groups. nih.gov

These transformation processes generally result in the formation of more hydrophilic compounds compared to the parent moxifloxacin molecule, which can affect their subsequent environmental fate and biological activity. nih.gov

Mechanistic Ecotoxicology at the Cellular and Biochemical Level (excluding ecological risk assessment)

Moxifloxacin exerts significant toxic effects on aquatic microorganisms by interfering with fundamental cellular and biochemical processes.

Photosynthesis, a critical process in microalgae and cyanobacteria, is highly susceptible to moxifloxacin exposure. Studies on both the cyanobacterium Microcystis aeruginosa and the green alga Chlamydomonas reinhardtii reveal significant adverse effects.

Exposure to moxifloxacin leads to a marked decline in photosynthetic efficiency. researchgate.netresearchgate.net This is evidenced by a significant decrease in the maximum quantum yield of photosystem II (PSII), measured as the chlorophyll (B73375) fluorescence parameter Fv/Fm. researchgate.netepa.gov In M. aeruginosa, this damage to the photosystems appeared to be irreversible. researchgate.netepa.gov The toxicity to M. aeruginosa was found to be orders of magnitude greater than to C. reinhardtii, with a 96-hour EC50 value of 60.34 µg/L for the former. researchgate.netresearchgate.net Research also indicates that higher phosphorus levels in the water can exacerbate the toxicity of moxifloxacin to M. aeruginosa, leading to greater suppression of chlorophyll fluorescence. mdpi.comnih.gov

The content of photosynthetic pigments, such as chlorophyll a and carotenoids, also decreases upon exposure to moxifloxacin. researchgate.netepa.gov However, the ratio of carotenoids to chlorophyll a was observed to increase, suggesting that chlorophyll a is more susceptible to damage. researchgate.net In C. reinhardtii, the decrease in photosynthetic efficiency was primarily attributed to the inhibition of electron transport within the PSII complex. researchgate.net

Table 2: Effect of Moxifloxacin on Photosynthetic Parameters in Microorganisms

Organism Parameter Observed Effect Reference
Microcystis aeruginosa Fv/Fm Significant decrease; irreversible damage researchgate.netepa.gov
Microcystis aeruginosa Chlorophyll a & Carotenoids Content decreased researchgate.net
Microcystis aeruginosa 96h EC50 60.34 µg/L researchgate.net
Chlamydomonas reinhardtii Photosynthetic Efficiency Decreased due to inhibited electron transport researchgate.net

A key mechanism of moxifloxacin toxicity in microorganisms is the induction of oxidative stress. nih.govasm.org Exposure to the antibiotic leads to a significant increase in the intracellular levels of reactive oxygen species (ROS). researchgate.netnih.gov This overproduction of ROS disrupts the normal redox state of the cell, causing damage to cellular components. nih.govasm.org

The accumulation of ROS leads to lipid peroxidation, a process of oxidative degradation of lipids, which is indicated by a significant increase in malondialdehyde (MDA) content in exposed microorganisms. researchgate.net In response to this oxidative damage, microorganisms activate their antioxidant defense systems. The activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) have been shown to increase significantly upon exposure to moxifloxacin. researchgate.netepa.gov These enzymes work to neutralize ROS and mitigate cellular damage. nih.gov For instance, SOD catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, while CAT facilitates the decomposition of hydrogen peroxide into water and oxygen. The activation of these enzymes is a clear indicator that the cells are experiencing severe oxidative stress. researchgate.net

Metabolomic analyses have revealed that moxifloxacin can significantly perturb various metabolic pathways in microorganisms. In Microcystis aeruginosa, exposure to moxifloxacin was found to disrupt several key biological pathways, with the effects being more pronounced at higher phosphorus concentrations. nih.govmdpi.com

The perturbed pathways include those central to energy and biosynthesis, such as:

Starch and sucrose (B13894) metabolism: This indicates an interference with carbohydrate metabolism and energy storage. nih.govmdpi.comresearchgate.net

Pyrimidine (B1678525) metabolism: Disruption of this pathway affects the synthesis of DNA and RNA. nih.govmdpi.comnih.gov

Glycerolipid metabolism: This suggests an impact on the synthesis and breakdown of lipids, which are crucial for membrane structure and energy storage. nih.govmdpi.com

Amino acid metabolism: Pathways such as those for arginine, proline, cysteine, and methionine were also affected, indicating that nitrogen utilization and protein synthesis are impacted. nih.gov

These metabolic disturbances highlight the wide-ranging and fundamental impact of moxifloxacin on microbial cell function, extending beyond its primary mode of action (inhibition of DNA gyrase and topoisomerase IV) to disrupt core energy and biosynthetic processes. nih.gov

Influence of Environmental Factors on Mechanistic Responses (e.g., phosphorus levels)nih.gov

The biological degradation and response of microbial communities to moxifloxacin are significantly influenced by environmental conditions, particularly nutrient availability. Studies have shown that the presence of other biodegradable organic and inorganic nutrients can affect the metabolic pathways and the efficiency of moxifloxacin removal.

Research on the cyanobacterium Microcystis aeruginosa has demonstrated that phosphorus levels play a crucial role in the toxicological mechanisms of moxifloxacin. nih.gov The toxicity of moxifloxacin to this primary producer was found to be exacerbated at higher phosphorus concentrations. researchgate.netnih.gov This is evidenced by the half-maximal effective concentration (EC50) values, which decreased as phosphorus levels increased, indicating heightened toxicity. researchgate.netnih.gov

Table 1: EC50 Values of Moxifloxacin on M. aeruginosa at Different Phosphorus Concentrations

Phosphorus Concentration (mg/L) EC50 Value (μg/L)
0.2 8.03
1.0 7.84
5.0 6.91

Data sourced from a study on the toxicity of moxifloxacin to M. aeruginosa. researchgate.netnih.gov

Mechanistically, high phosphorus levels were found to intensify the suppression of chlorophyll fluorescence and photosynthetic pigments in M. aeruginosa when exposed to moxifloxacin. researchgate.netnih.gov This suggests severe peroxidation damage, which is further supported by the activation of antioxidant enzymes. researchgate.net The increased generation of reactive oxygen species (ROS) at higher phosphorus concentrations appears to be a primary factor in the enhanced toxicity of moxifloxacin to the cyanobacterium. researchgate.net Metabolomic analysis revealed that moxifloxacin induced different discriminating metabolites at varying phosphorus levels, perturbing a greater number of biological pathways at higher phosphorus concentrations, including starch and sucrose metabolism, pyrimidine metabolism, and glycerolipid metabolism. researchgate.netnih.gov This indicates that phosphorus is a key regulator of metabolism in M. aeruginosa under moxifloxacin stress. researchgate.net

In the context of bacterial biodegradation, nutrient availability is also a critical factor. Studies with the bacterial strain Labrys portucalensis F11, which is capable of degrading moxifloxacin, revealed that the presence of an external nitrogen source was essential for complete biodegradation. researchgate.net While the strain could utilize moxifloxacin as a sole nitrogen source, its degradation capacity was significantly enhanced when co-supplemented with acetate (B1210297) as a readily degradable organic substrate. researchgate.net This highlights the importance of co-metabolism, where the presence of a primary substrate facilitates the breakdown of a more complex compound like moxifloxacin. The adaptation period for microbial populations to transform chemical compounds has been shown to be longer in environments with low levels of dissolved inorganic nitrogen and phosphorus. nih.gov

Furthermore, the use of phosphate (B84403) in enzymatic degradation systems has been explored. In one study, laccase was immobilized on cobalt phosphate hybrid nanoflowers (laccase@Co3(PO4)2•HNFs) for the removal of moxifloxacin. nih.gov The phosphate component in this system is integral to the structure of the enzyme's carrier, demonstrating an engineered application of phosphate to facilitate moxifloxacin degradation. nih.gov

Environmental Fate of Chemical Transformations (excluding general occurrence data)nih.gov

Moxifloxacin undergoes various chemical transformations in the environment, primarily through photodegradation and biodegradation, leading to the formation of multiple transformation products.

Photodegradation:

Moxifloxacin is susceptible to photodegradation, a process influenced by pH. researchgate.net The kinetics of photodegradation follow a first-order reaction. researchgate.nettandfonline.com The rate of degradation is significantly faster in alkaline and acidic solutions compared to neutral pH (pH 7-8), where the zwitterionic species of the molecule is most stable. researchgate.net The photodegradation process involves specific acid-base catalysis. researchgate.net For instance, the specific base-catalyzed reaction is approximately three times faster than the specific acid-catalyzed reaction, likely due to the rapid cleavage of the diazabicyclononane side chain in alkaline conditions. researchgate.net

Several photodegradation products have been identified through liquid chromatography-mass spectrometry (LC-MS/MS) analysis. researchgate.net In acidic solutions, five main products (MP-1 to MP-5) have been identified, while in alkaline solutions, three of these products (MP-1, MP-4, and MP-5) are common. researchgate.net The primary degradation pathway involves modifications to the diazobicyclo-substituent, including ring-opening, oxidation to carbonyl groups, and hydroxylation. researchgate.net

Table 2: Identified Photodegradation Products of Moxifloxacin

Product Code Molecular Formula (as [M+H]+) m/z (measured)
MP-1 C21H23FN3O6+ 432.1574
MP-2 C21H25FN3O5+ 418.1755
MP-3 C21H23FN3O5+ 416.1702
MP-4 C14H14FN2O4+ 293.0914
MP-5 C21H22FN3O6+ 430.150

Data from LC-ESI-QTOF-MS analysis of photodegraded moxifloxacin. researchgate.net

Biotransformation:

Microbial consortia and specific bacterial strains can degrade moxifloxacin, leading to a range of transformation products. A study using a mixed bacterial culture identified several intermediates, some of which were previously described as photodegradation products. The biodegradation process has been shown to eliminate the antibacterial activity of the parent compound and its metabolites. researchgate.net

Enzymatic degradation has also been demonstrated. The use of laccase immobilized on cobalt phosphate hybrid nanoflowers (laccase@Co3(PO4)2•HNFs) effectively removes moxifloxacin. nih.gov The proposed biotransformation pathways by this enzymatic system involve several steps, indicating a complex degradation process. nih.gov

Other Chemical Transformations:

Advanced oxidation processes (AOPs) like the electro-Fenton process can also degrade moxifloxacin in aqueous solutions. This process generates highly reactive hydroxyl radicals that attack the moxifloxacin molecule. Kinetic analysis shows a pseudo-first-order degradation reaction. High-performance liquid chromatography (HPLC) has been used to identify several intermediate products formed during this process.

Table 3: Chemical Compound Names

Compound Name
Moxifloxacin Hydrochloride Monohydrate
Moxifloxacin
Acetate
Carbon dioxide
Laccase
Cobalt phosphate
Hydroxyl radicals
Starch
Sucrose
Pyrimidine
Glycerolipid
Ciprofloxacin (B1669076)
Norfloxacin
Ofloxacin (B1677185)
Enrofloxacin
Bedaquiline
Pretomanid
Linezolid
Deoxycholate
Chitosan
β-glycerophosphate
Valine
Leucine
Isoleucine
Hippuric acid
Indole-3-acetate
Glycerol
Fumarate
p-cresol
2,4-dichlorophenoxyacetic Acid
Azithromycin
Bisphenol A
Perfluorooctanoic acid
Arsenate
Amoxicillin (AMX)
Gatifloxacin

Future Research Trajectories and Methodological Innovations

Exploration of Novel Synthetic Strategies for Enhanced Chemical Purity and Stereoselectivity

The synthesis of moxifloxacin (B1663623) is complex, involving a chiral core structure that necessitates a high degree of stereochemical control. Future research will likely focus on developing more efficient and greener synthetic routes that maximize chemical purity and stereoselectivity.

One promising area is the advancement of asymmetric synthesis. Current methods often rely on the resolution of racemic mixtures, which can be inefficient. New strategies are being explored, such as using chiral induction reagents to guide the formation of the desired (S,S) stereoisomer of the key intermediate, (S,S)-2,8-diazabicyclo[4.3.0]nonane. researchgate.net Research into novel catalytic systems, including organocatalysts and chiral metal complexes, could lead to synthetic pathways with higher enantiomeric excess, thereby reducing the need for extensive purification steps.

Furthermore, process intensification strategies, such as combining multiple reaction steps like dehydration, N-acylation, and cyclization into a single "one-pot" process, are being investigated to meet industrial demands for efficiency and sustainability. researchgate.net These integrated approaches can significantly increase the total yield by minimizing the handling and loss of intermediate products. Another refinement involves replacing harsh reaction conditions, like high-pressure hydrogenation for debenzylation, with milder techniques such as catalytic transfer hydrogenation, which can improve the safety and environmental profile of the synthesis. researchgate.net

Advanced Crystal Engineering for Modulated Material Properties

The solid-state properties of an active pharmaceutical ingredient are critical as they influence stability, solubility, and bioavailability. Crystal engineering offers a powerful tool to modulate the material properties of Moxifloxacin Hydrochloride Monohydrate by designing and controlling its crystalline structure.

The compound is known to exist in multiple crystalline forms, or polymorphs, including an anhydrous form (Form I), a monohydrate form (Form II), and an amorphous state. researchgate.net Research has also identified other forms, such as Form T1, prepared by rapid cooling from an ethanol-water mixture, and Form E, a stable crystalline form. google.comquickcompany.in Future work will focus on the systematic discovery and characterization of new polymorphs and co-crystals that may offer superior physicochemical properties. For instance, Form E has been shown to be physically stable, absorbing less than 0.2% water when exposed to high humidity, a desirable trait for formulation development. quickcompany.in

A significant trajectory in this field is the modulation of crystal size to control drug release profiles. For example, transforming moxifloxacin hydrochloride into a water-insoluble complex through hydrophobic ion-pairing, followed by milling, can produce nanocrystals. arvojournals.org These nanocrystals exhibit different dissolution rates compared to larger microcrystals, enabling the development of sustained-release formulations. arvojournals.org Studies have shown a direct correlation between crystal size and in vitro dissolution, with nanocrystals prolonging dissolution from days to weeks, a key property for advanced drug delivery systems. arvojournals.org

Integration of Multi-Omics Approaches for Deeper Mechanistic Insights into Molecular Interactions

While the primary mechanism of action for moxifloxacin—inhibition of bacterial DNA gyrase and topoisomerase IV—is well-established, a deeper, system-wide understanding of its molecular interactions remains a fertile ground for research. patsnap.com The integration of multi-omics techniques, including genomics, transcriptomics, proteomics, and metabolomics, provides a powerful, unbiased approach to achieve this.

Future research can apply these high-throughput technologies to comprehensively map the cellular response of bacteria to moxifloxacin exposure. frontiersin.org For example, transcriptomic analysis (RNA-seq) could reveal the full spectrum of genes that are up- or down-regulated when bacteria are treated with the drug, potentially identifying novel resistance mechanisms or secondary targets. Proteomic studies could quantify changes in the bacterial protein landscape, offering insights into stress responses and metabolic shifts.

Metabolomics, the study of small molecule metabolites, can provide a functional readout of the physiological state of the cell. By analyzing the changes in the metabolome of bacteria upon moxifloxacin treatment, researchers could identify key metabolic pathways that are disrupted, leading to a more holistic understanding of its bactericidal effects. frontiersin.org The integrated analysis of these multi-omics datasets can help build comprehensive network models of drug-bacterium interactions, potentially revealing biomarkers for predicting susceptibility and discovering synergistic targets for combination therapies. frontiersin.org

Development of Predictive Computational Models for Structure-Function Relationships

Computational modeling has become an indispensable tool in modern drug discovery and development, enabling the prediction of molecular properties and biological activities, thereby reducing the time and cost of experimental work. For moxifloxacin, the development of sophisticated predictive models represents a significant avenue for future innovation.

Physiologically based pharmacokinetic (PBPK) models are a key area of development. These models integrate in vitro data with physiological parameters to simulate the absorption, distribution, metabolism, and excretion of a drug in the body. nih.gov PBPK models have been successfully developed for moxifloxacin to simulate its plasma concentrations and to predict drug-drug interactions, for instance with rifampicin. nih.gov Future refinement of these models, incorporating more granular in vitro transport and metabolism data, will enhance their predictive accuracy for diverse patient populations, including pediatrics. nih.gov

Another powerful computational approach is the use of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. acs.org These models, often powered by machine learning and artificial intelligence, establish mathematical relationships between the chemical structure of a molecule and its biological activity or physical properties. Future research could focus on building robust QSAR models to predict the antibacterial potency of novel moxifloxacin analogues against resistant bacterial strains. Similarly, QSPR models could be developed to predict the solubility, stability, and crystal lattice energy of new polymorphic or co-crystal forms, accelerating the process of crystal engineering. acs.org

Innovative Analytical Platforms for Real-time Monitoring of Chemical Processes and Impurity Formation

Ensuring the quality and consistency of Moxifloxacin Hydrochloride Monohydrate requires stringent control over the manufacturing process. The development of innovative analytical platforms, particularly those enabling real-time monitoring, is crucial for achieving this. Process Analytical Technology (PAT) is a framework for designing and controlling manufacturing processes through timely measurements of critical quality and performance attributes. americanpharmaceuticalreview.comresearchgate.net

Future research will focus on integrating advanced PAT tools directly into the moxifloxacin production line. For instance, in-line vibrational spectroscopy techniques, such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy, can monitor reaction kinetics, the conversion of intermediates, and polymorphic form transitions in real time without the need for sample extraction. researchgate.net This provides a continuous stream of data that allows for precise process control.

For impurity analysis, current methods often rely on offline techniques like high-performance liquid chromatography (HPLC). researchgate.net While highly sensitive, these methods are not suited for real-time feedback. A key research trajectory is the development of rapid, at-line or in-line separation and detection systems. Furthermore, novel sensor technologies, such as nanozyme-based sensor arrays combined with machine learning algorithms, are emerging as powerful platforms for identifying and quantifying multiple related compounds simultaneously. acs.org The adaptation of such sensor arrays could provide a rapid, cost-effective method for monitoring the formation of synthesis-related impurities and degradation products during the manufacturing of moxifloxacin, ensuring higher product quality and consistency.

Compound Reference Table

Compound NameChemical FormulaMolar Mass ( g/mol )Role/Context
MoxifloxacinC21H24FN3O4401.43Active antibacterial agent. nih.gov
Moxifloxacin HydrochlorideC21H25ClFN3O4437.89Hydrochloride salt form of the drug.
Moxifloxacin Hydrochloride MonohydrateC21H27ClFN3O5455.91The hydrated salt form, a focus of crystal engineering.
(S,S)-2,8-diazabicyclo[4.3.0]nonaneC7H14N2126.20Key chiral intermediate in moxifloxacin synthesis. researchgate.net
TheophyllineC7H8N4O2180.16Compound used in interaction studies to confirm moxifloxacin's lack of interaction with the cytochrome P-450 system. nih.gov
RifampicinC43H58N4O12822.94Drug used in computational PBPK modeling to study interactions with moxifloxacin. nih.gov

Innovative Analytical Platforms for Moxifloxacin Research

Analytical Platform/TechniqueApplication in Moxifloxacin ResearchPotential BenefitReference
Process Analytical Technology (PAT) Integration of in-line sensors for real-time process monitoring.Enhanced process understanding and control of synthesis and crystallization. americanpharmaceuticalreview.com, researchgate.net
In-line Spectroscopy (Raman, FTIR) Real-time monitoring of reaction kinetics, polymorphic transitions, and chemical composition.Non-destructive, continuous data acquisition for precise process control. researchgate.net
At-line/In-line HPLC Rapid analysis of product purity and impurity profiles during manufacturing.Reduces delays associated with offline testing, allowing for faster process adjustments. researchgate.net
Nanozyme Sensor Arrays High-throughput, cross-reactive sensing of moxifloxacin and related impurities.Rapid, cost-effective, and field-deployable quality control. acs.org
Multi-angle Light Scattering (MALS) At-line monitoring of molecular size and aggregation during bioconjugation or formulation.Provides real-time information on product quality attributes. figshare.com

Q & A

Q. How do compaction processes during tablet formulation affect the physicochemical properties of Moxifloxacin Hydrochloride Monohydrate?

  • Methodology : Monitor changes in crystallinity via X-ray diffraction (XRD) or differential scanning calorimetry (DSC). Compaction reduces crystallinity (e.g., from 90% to 75%), impacting solubility and drug release. Use BET surface area analysis to assess particle size distribution (PSD) post-dehydration, as compaction increases specific surface area (e.g., from 0.5 m²/g to 1.2 m²/g) . Correlate these changes with dissolution profiles (e.g., 85% release at 30 minutes vs. 70% in compacted tablets) .

Q. What protocols ensure stability during storage and handling of Moxifloxacin Hydrochloride Monohydrate?

  • Methodology : Store samples in light-resistant, airtight containers at room temperature to prevent hydration/dehydration cycles. Use FTIR and DSC to verify structural integrity post-storage; characteristic peaks (e.g., C-F stretch at 1250 cm⁻¹) should remain consistent . Monitor water content via Karl Fischer titration, as dehydration alters solubility and bioavailability .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro drug release profiles and solubility data under varying compaction conditions?

  • Methodology : Conduct multivariate analysis to isolate factors like crystallinity, surface area, and porosity. For example, if solubility decreases despite high drug release, investigate excipient interactions or amorphous content using XRD . Apply kinetic models (e.g., Higuchi or Korsmeyer-Peppas) to differentiate diffusion-controlled vs. erosion-based release mechanisms .

Q. What methodologies are appropriate for assessing interactions between Moxifloxacin Hydrochloride Monohydrate and surfactants in formulation development?

  • Methodology : Use conductivity and phase separation techniques to study critical micelle concentration (CMC) shifts. For instance, sodium dodecyl sulfate (SDS) reduces CMC from 8.3 mM to 6.5 mM in the presence of moxifloxacin, indicating strong hydrophobic interactions . Thermodynamic parameters (ΔG, ΔH) derived from temperature-dependent studies can clarify entropy-driven vs. enthalpy-driven binding .

Q. How do adsorption studies using covalent organic frameworks (COFs) inform bioavailability or environmental impact research?

  • Methodology : Evaluate adsorption capacity (e.g., TF-COF adsorbs 250 mg/g of moxifloxacin) under varying pH and ionic strength. Use Langmuir/Freundlich isotherms to model adsorption mechanisms, and correlate findings with bioavailability assays (e.g., Caco-2 cell permeability) . For environmental studies, assess degradation products post-adsorption via LC-MS to identify persistent metabolites .

Q. What strategies validate preclinical efficacy data from animal models (e.g., pneumonic plague) for human translation?

  • Methodology : Cross-reference pharmacokinetic data between species (e.g., African Green Monkeys vs. humans) using AUC/MIC ratios. If animal models show 90% survival at 400 mg/day, extrapolate human doses via allometric scaling while accounting for interspecies metabolic differences . Validate efficacy with in vitro MIC90 values against target pathogens (e.g., ≤0.25 µg/mL for S. pneumoniae) .

Contradiction Analysis & Experimental Design

Q. How should researchers address contradictions in crystallinity data post-compaction?

  • Methodology : Replicate experiments using controlled humidity chambers to standardize hydration states. For example, if DSC shows inconsistent melting endotherms, verify sample preparation (e.g., dehydration at 40°C for 24 hours) and compare with XRD results . Use multivariate ANOVA to identify confounding variables (e.g., compression force variability).

Q. What experimental designs mitigate batch-to-batch variability in pharmacopeial compliance testing?

  • Methodology : Implement quality-by-design (QbD) principles, including DOE (Design of Experiments) for critical parameters like column temperature (25–40°C) and mobile phase pH (2.5–3.5). Use USP Reference Standards to calibrate HPLC systems, ensuring ≤2% RSD in peak area ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moxifloxacin, Hydrochloride Monohydrate
Reactant of Route 2
Reactant of Route 2
Moxifloxacin, Hydrochloride Monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.